2-Cyclohexylacetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c9-7-6-8-4-2-1-3-5-8/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFPACNADGXIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449481 | |
| Record name | 2-cyclohexylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4435-14-7 | |
| Record name | 2-cyclohexylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclohexylacetonitrile | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Cyclohexylacetonitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Cyclohexylacetonitrile, a significant nitrile compound with applications in organic synthesis and as a building block for more complex molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Identity and Structure
This compound, also known as Cyclohexaneacetonitrile, is a simple organic compound featuring a cyclohexyl group attached to an acetonitrile moiety.
Molecular Structure:
The structure of this compound consists of a saturated six-membered carbon ring (cyclohexane) bonded to a methylene bridge (-CH2-) which is, in turn, attached to a nitrile group (-C≡N).
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N | [1][2] |
| Molecular Weight | 123.20 g/mol | [2] |
| IUPAC Name | Cyclohexylacetonitrile | [1] |
| CAS Number | 4435-14-7 | [2] |
| Boiling Point | 223.702 °C at 760 mmHg | [3][4] |
| Density | 0.897 g/cm³ | [3] |
| Physical Form | Colorless to Yellow to Yellow-brown Liquid | Synthonix |
| Melting Point | Not available | [1] |
| Solubility | Data not readily available. Expected to be sparingly soluble in water and soluble in common organic solvents. | |
| InChI | InChI=1S/C8H13N/c9-7-6-8-4-2-1-3-5-8/h8H,1-6H2 | PubChem |
| SMILES | C1CCC(CC1)CC#N | PubChem |
Experimental Protocols
Synthesis of this compound
A plausible and representative method for the synthesis of this compound is via the nucleophilic substitution of a halomethylcyclohexane with a cyanide salt or through the reaction of cyclohexyl magnesium halide with chloroacetonitrile. A common laboratory-scale synthesis, however, involves the direct condensation of cyclohexanone with acetonitrile. The following is a generalized protocol based on known procedures for similar nitrile syntheses.
Caption: A generalized workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel is charged with potassium hydroxide (KOH) pellets and acetonitrile.
-
Reagent Addition: The mixture is brought to reflux with vigorous stirring. A solution of cyclohexanone in acetonitrile is then added dropwise to the refluxing mixture over a period of 30-60 minutes.
-
Reaction Progression: After the addition is complete, the reaction mixture is heated at reflux for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the hot solution is poured onto cracked ice. The resulting two phases are separated, and the aqueous layer is extracted multiple times with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield this compound.
Analytical Characterization
The identity and purity of this compound can be confirmed using standard analytical techniques.
Caption: Logical workflow for the analytical characterization of this compound.
Methodologies:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its identity and assessing its purity.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: The sample is diluted in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature program is optimized to achieve good separation of the analyte from any impurities. Helium is commonly used as the carrier gas.
-
MS Conditions: Electron ionization (EI) at 70 eV is standard. The mass spectrometer is scanned over a mass range of m/z 40-300.
-
Expected Results: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (123.2 g/mol ) and characteristic fragmentation patterns.
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify the presence of the characteristic nitrile functional group.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The liquid sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Results: The IR spectrum is expected to show a sharp, characteristic absorption band for the nitrile (C≡N) stretching vibration in the region of 2240-2260 cm⁻¹. Other bands corresponding to C-H stretching and bending vibrations of the cyclohexyl and methylene groups will also be present.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Expected Results:
-
¹H NMR: The spectrum will show signals corresponding to the protons of the cyclohexyl ring and the methylene group adjacent to the nitrile. The chemical shifts, splitting patterns, and integration of these signals will be consistent with the structure of this compound.
-
¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the cyclohexyl ring, the methylene carbon, and the nitrile carbon. The chemical shift of the nitrile carbon is typically observed in the range of 115-125 ppm.
-
-
Signaling Pathways and Biological Activity
Currently, there is no significant body of literature describing specific signaling pathways or notable biological activities directly associated with this compound. Its primary role in a research and development context is as a synthetic intermediate.
Safety Information
This compound is classified as harmful. Appropriate safety precautions should be taken when handling this chemical.
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry place.
References
2-Cyclohexylacetonitrile CAS number and physical data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Cyclohexylacetonitrile, including its Chemical Abstracts Service (CAS) number, key physical properties, detailed experimental protocols for its synthesis, and relevant analytical methodologies.
Chemical Identification and Physical Properties
This compound is a nitrile compound featuring a cyclohexyl group attached to an acetonitrile moiety.
CAS Number: 4435-14-7[1]
Physical Data
The known physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N | [1][2] |
| Molecular Weight | 123.20 g/mol | [1] |
| Boiling Point | 223.702 °C at 760 mmHg | [2] |
| Density | 0.897 g/cm³ | [2] |
| Melting Point | Not available | [3] |
| Physical Form | Colorless to Yellow to Yellow-brown Liquid | |
| Synonyms | Cyclohexaneacetonitrile, 1-Cyclohexylacetonitrile | [2] |
Experimental Protocols: Synthesis of this compound
Protocol 1: Nucleophilic Substitution of a Cyclohexyl Halide
This protocol is based on the alkylation of a cyanide salt with a cyclohexyl halide.
Reaction Scheme:
Materials and Reagents:
-
Cyclohexyl bromide (or other suitable cyclohexyl halide)
-
Sodium cyanide (or potassium cyanide)
-
Dimethyl sulfoxide (DMSO) or other polar aprotic solvent
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of deionized water. Add DMSO to the flask.
-
Addition of Alkyl Halide: To the stirring solution, add cyclohexyl bromide (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 50-70°C and allow it to stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Protocol 2: Reductive Amination of Cyclohexylacetaldehyde
This two-step protocol involves the synthesis of an intermediate oxime followed by its reduction.
Step A: Oximation of Cyclohexylacetaldehyde
Reaction Scheme:
Step B: Reduction of the Oxime
Reaction Scheme:
(Note: This would yield the amine, for the nitrile, a different synthetic approach starting from a suitable precursor is required. The protocol below is a more direct approach to a related structure, which can be conceptually adapted.)
A more direct, though conceptually different, approach to a related structure involves the Knoevenagel condensation, which is detailed for a similar molecule and can be adapted.
Adapted Protocol: Knoevenagel Condensation of Cyclohexanecarboxaldehyde with Malononitrile followed by Decarboxylation
This method provides a route to an unsaturated intermediate which can then be reduced.
Materials and Reagents:
-
Cyclohexanecarboxaldehyde
-
Malononitrile
-
Piperidine or other basic catalyst
-
Ethanol or other suitable solvent
-
Sodium borohydride (for subsequent reduction step)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Condensation: In a round-bottom flask, dissolve cyclohexanecarboxaldehyde (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol. Add a catalytic amount of piperidine.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the formation of the cyclohexylidene malononitrile intermediate by TLC.
-
Intermediate Isolation (Optional): The intermediate can be isolated by removing the solvent under reduced pressure and purifying by column chromatography.
-
Reduction: The crude or purified intermediate is then dissolved in a suitable solvent and reduced with a reducing agent like sodium borohydride to yield the saturated dinitrile, which would require further steps to obtain the mono-nitrile.
Given the complexity of the latter method for the target molecule, Protocol 1 is the more direct and recommended synthetic route.
Analytical Methodologies
The purity and identity of this compound can be determined using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.
Typical GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 123.20) and characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized compound. The spectra would show characteristic chemical shifts and coupling patterns for the cyclohexyl and acetonitrile protons and carbons.
Logical Workflow Diagram
The following diagram illustrates a logical workflow for the synthesis and purification of this compound via nucleophilic substitution.
Caption: Synthesis and Purification Workflow for this compound.
References
An In-Depth Technical Guide to the Synthesis of 2-Cyclohexylacetonitrile from Cyclohexyl Halide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-cyclohexylacetonitrile (also known as cyanocyclohexane) from cyclohexyl halides. The primary method for this transformation is the nucleophilic substitution of a halide with a cyanide anion. This document details the underlying reaction mechanisms, provides robust experimental protocols for both classical and modern synthetic approaches, presents comparative data, and includes process visualizations to support research and development activities.
Introduction and Reaction Mechanism
The conversion of cyclohexyl halides to this compound is a fundamental carbon-carbon bond-forming reaction. It serves as a valuable method for extending a carbon chain, introducing a versatile nitrile functional group that can be further transformed into amines, carboxylic acids, or other functionalities.[1] The reaction proceeds via a nucleophilic substitution pathway, where a cyanide salt, typically sodium cyanide (NaCN) or potassium cyanide (KCN), provides the cyanide nucleophile (CN⁻).
For a secondary substrate like a cyclohexyl halide, the reaction predominantly follows an S_N2 (Substitution Nucleophilic Bimolecular) mechanism. This mechanism involves a single, concerted step where the cyanide nucleophile attacks the carbon atom bearing the halide from the side opposite to the leaving group.[2][3] This "backside attack" leads to an inversion of stereochemistry at the reaction center.
A competing pathway is the E2 (Elimination Bimolecular) reaction, which is common for secondary halides.[4] In this pathway, the cyanide ion can act as a base, abstracting a proton from a carbon adjacent to the halide-bearing carbon, resulting in the formation of cyclohexene as a byproduct. The choice of solvent and reaction conditions is critical to favor the desired S_N2 substitution over the E2 elimination. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), are known to accelerate S_N2 reactions by effectively solvating the cation of the cyanide salt while leaving the cyanide anion "bare" and highly nucleophilic.[2][3][5]
Core Synthetic Methodologies
Two primary methods are presented for the synthesis of this compound from cyclohexyl halides: a classical approach using a polar aprotic solvent and a more modern method employing phase-transfer catalysis.
This classical approach leverages the properties of DMSO to facilitate a rapid and efficient S_{N}2 reaction. [16] DMSO effectively dissolves sodium cyanide and promotes the nucleophilicity of the cyanide ion, leading to high yields of the desired nitrile. [15, 16] This method is particularly advantageous for converting less reactive chlorides in addition to bromides. [16]
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add finely powdered sodium cyanide (1.2 equivalents) and anhydrous dimethyl sulfoxide (DMSO, approx. 3-4 mL per gram of halide).
-
Reagent Addition: While stirring the suspension, add cyclohexyl bromide or chloride (1.0 equivalent) dropwise to the flask. An initial exotherm may be observed.
-
Reaction Conditions: Heat the reaction mixture to 90-100°C and maintain this temperature with vigorous stirring for 2-4 hours. [15] Monitor the reaction progress by an appropriate method (e.g., TLC or GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine to aid in the removal of residual DMSO, dry over anhydrous sodium sulfate, and filter. [15] Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Critical Safety Note: Cyanide salts are extremely toxic. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses). All glassware and waste containing cyanide must be quenched and decontaminated with an oxidizing agent like sodium hypochlorite (bleach) solution before disposal, according to institutional safety protocols. [15]
Phase-transfer catalysis (PTC) is a highly efficient and environmentally friendly technique for reactions involving reagents in separate, immiscible phases. [8, 14] In this synthesis, a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the cyanide anion from a solid or aqueous phase into the organic phase containing the cyclohexyl halide. [1, 10] This method avoids the need for expensive, anhydrous polar aprotic solvents and can often be run under milder conditions. [14]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexyl bromide (1.0 equivalent), sodium cyanide (1.5 equivalents), tetrabutylammonium bromide (0.05 equivalents), and toluene (5-10 volumes). [1]
-
Biphasic System: Add a small amount of water (e.g., 20% of the organic solvent volume) to create a biphasic system.
-
Reaction Conditions: Heat the mixture to 80-90°C with vigorous stirring for 4-8 hours. The high-speed stirring is crucial to maximize the interfacial area between the phases. [3] Monitor the reaction's progress until the starting halide is consumed.
-
Work-up: Cool the reaction mixture to room temperature and add water to dissolve all inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional toluene or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.
// Arrows for the cycle NaCN -> Q_X [label=" Ion\n Exchange", color="#EA4335"]; Q_X -> NaX [style=invis]; Q_X -> Q_CN [color="#EA4335"]; Q_CN -> R_X [label=" S_N2 Reaction", color="#34A853"]; R_X -> R_CN [color="#34A853"]; Q_CN -> Q_X [color="#4285F4"]; R_CN -> Q_X [style=invis]; } ` Caption: Mechanism of phase-transfer catalysis for cyanide substitution.
Data Presentation: Comparison of Synthetic Methodologies
The following table summarizes the key parameters and typical outcomes for the two described synthetic routes to this compound. Data is compiled and representative of procedures for secondary halides.[5][6][7]
| Parameter | Methodology 1: Classical Substitution | Methodology 2: Phase-Transfer Catalysis |
| Cyclohexyl Halide | Cyclohexyl bromide or chloride | Cyclohexyl bromide |
| Cyanide Source | Sodium Cyanide (NaCN) | Sodium Cyanide (NaCN) |
| Solvent | Anhydrous DMSO or DMF | Toluene / Water (biphasic) |
| Catalyst | None | Tetrabutylammonium Bromide (TBAB) |
| Temperature | 90 - 140 °C | 80 - 90 °C |
| Reaction Time | 2 - 6 hours | 4 - 8 hours |
| Typical Yield | 80 - 95% | 85 - 95% |
| Key Advantages | High yields, effective for chlorides | Milder conditions, no anhydrous solvent needed |
| Key Disadvantages | High boiling point solvent, anhydrous conditions | Requires vigorous stirring, catalyst cost |
Experimental Workflow Visualization
A generalized workflow for the synthesis, work-up, and purification of this compound is outlined below.
Conclusion
The synthesis of this compound from cyclohexyl halides is a robust and high-yielding transformation. The classical method using sodium cyanide in DMSO is highly effective, particularly for less reactive chlorides, but requires careful handling of a high-boiling, hygroscopic solvent. [16] The phase-transfer catalysis route offers a compelling alternative that operates under milder conditions, avoids the need for anhydrous solvents, and is well-suited for scalable, greener chemical processes. [1, 14] The choice of methodology will depend on the specific halide substrate, available equipment, scale, and environmental considerations. Both protocols, when executed with appropriate safety precautions, provide reliable access to this valuable chemical intermediate.
References
Spectroscopic Profile of 2-Cyclohexylacetonitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyclohexylacetonitrile (CAS RN: 4435-14-7), a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.29 | d | 2H | CH ₂CN |
| 1.85 - 1.65 | m | 5H | Cyclohexyl-H |
| 1.35 - 1.10 | m | 6H | Cyclohexyl-H |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 118.5 | C N |
| 37.5 | Cyclohexyl-C H |
| 32.8 | Cyclohexyl-C H₂ |
| 26.1 | Cyclohexyl-C H₂ |
| 25.8 | Cyclohexyl-C H₂ |
| 23.5 | C H₂CN |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 2925 | C-H stretch (cyclohexyl) |
| 2854 | C-H stretch (cyclohexyl) |
| 2247 | C≡N stretch |
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 123 | [M]⁺ (Molecular Ion) |
| 82 | [M - C₂H₃N]⁺ |
| 67 | [C₅H₇]⁺ |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ |
Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques. The following provides an overview of the methodologies employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz for proton and 75 MHz for carbon-13, respectively. Samples were dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). Chemical shifts are reported in parts per million (ppm) downfield from TMS.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample was analyzed as a neat thin film on sodium chloride (NaCl) plates. The spectral data was recorded in the wavenumber range of 4000-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data was acquired using an electron ionization (EI) mass spectrometer. The sample was introduced via direct inlet, and the ionization energy was set at 70 eV. The mass-to-charge ratios (m/z) of the resulting fragments were recorded.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Signaling Pathway of Spectroscopic Information
The following diagram illustrates how the information from each spectroscopic technique contributes to the final structural determination.
Caption: Contribution of spectroscopic data to structural elucidation.
An In-depth Technical Guide on the Solubility of 2-Cyclohexylacetonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of 2-cyclohexylacetonitrile in organic solvents. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a framework for researchers to determine and understand the solubility of this compound. It includes a detailed experimental protocol for the widely accepted shake-flask method, a discussion on the expected solubility in various solvent classes, and a template for data presentation.
Introduction
This compound is a nitrile compound containing a bulky, nonpolar cyclohexyl group. Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, purification, and formulation development within the pharmaceutical and chemical industries. Solubility dictates the choice of reaction media, crystallization solvents, and analytical techniques. This guide aims to equip researchers with the necessary information to approach the solubility determination of this compound systematically.
Quantitative Solubility Data
As of the date of this publication, a thorough search of scientific literature and chemical databases has not yielded specific quantitative solubility data for this compound in common organic solvents. Therefore, this section provides a template for researchers to record their experimentally determined data, facilitating systematic comparison and analysis.
Table 1: Experimental Solubility of this compound in Various Organic Solvents at a Specified Temperature
| Organic Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Methanol | Alcohol (Polar, Protic) | 25 | Shake-Flask | ||
| e.g., Acetone | Ketone (Polar, Aprotic) | 25 | Shake-Flask | ||
| e.g., Toluene | Aromatic Hydrocarbon (Nonpolar) | 25 | Shake-Flask | ||
| e.g., Hexane | Aliphatic Hydrocarbon (Nonpolar) | 25 | Shake-Flask | ||
| e.g., Dichloromethane | Halogenated Hydrocarbon | 25 | Shake-Flask | ||
| e.g., Ethyl Acetate | Ester | 25 | Shake-Flask | ||
| e.g., Diethyl Ether | Ether | 25 | Shake-Flask | ||
| e.g., Dimethylformamide (DMF) | Amide (Polar, Aprotic) | 25 | Shake-Flask | ||
| e.g., Dimethyl Sulfoxide (DMSO) | Sulfoxide (Polar, Aprotic) | 25 | Shake-Flask |
Qualitative Solubility Profile
Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound can be made. The molecule possesses a polar nitrile (-C≡N) group and a large, nonpolar cyclohexyl ring.
-
High Solubility Expected in:
-
Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are likely to be good solvents. The polar nitrile group can interact favorably with the polar functionalities of these solvents, while the cyclohexyl group can be accommodated by the organic nature of the solvent.
-
Aromatic Hydrocarbons: Toluene and benzene are expected to be effective solvents due to their ability to interact with the cyclohexyl ring through van der Waals forces.
-
-
Moderate to Good Solubility Expected in:
-
Alcohols: Lower molecular weight alcohols such as methanol and ethanol should dissolve this compound due to the polarity of the nitrile group. However, as the alkyl chain of the alcohol increases, the solubility might change.
-
Ethers: Diethyl ether is likely a suitable solvent.
-
-
Low Solubility Expected in:
-
Nonpolar Aliphatic Hydrocarbons: Solvents like hexane and cyclohexane are expected to be poorer solvents. While the cyclohexyl group is compatible, the polar nitrile group will be disfavored in a nonpolar environment. It is worth noting that acetonitrile and cyclohexane are immiscible.[1]
-
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[2][3][4]
4.1. Principle
An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. After equilibration, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is determined analytically.
4.2. Materials and Equipment
-
This compound (solid)
-
Organic solvents of interest (analytical grade)
-
Glass vials with screw caps or flasks with stoppers
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, GC)
4.3. Procedure
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a constant-temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[3] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectroscopy, HPLC, or GC).
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
4.4. Diagram of Experimental Workflow
Caption: Workflow for determining the solubility of this compound using the shake-flask method.
Conclusion
References
An In-depth Technical Guide to 2-Cyclohexylacetonitrile as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclohexylacetonitrile, a versatile nitrile compound, serves as a valuable building block in organic synthesis. Its strategic importance lies in the reactivity of the nitrile functional group, which can be readily transformed into other key functionalities such as carboxylic acids and primary amines. This allows for the introduction of the cyclohexylmethyl moiety into a variety of molecular scaffolds. The cyclohexyl group itself can impart desirable physicochemical properties to target molecules, such as increased lipophilicity and conformational rigidity, which are often sought after in the design of new pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and detailed experimental protocols related to this compound.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound and its primary derivatives, cyclohexylacetic acid and 2-cyclohexylethanamine, is presented below. This data is essential for reaction planning, monitoring, and product characterization.
Table 1: Physicochemical Properties
| Property | This compound | Cyclohexylacetic Acid | 2-Cyclohexylethanamine |
| CAS Number | 4435-14-7 | 5292-21-7 | 4442-85-7 |
| Molecular Formula | C₈H₁₃N | C₈H₁₄O₂ | C₈H₁₇N |
| Molecular Weight | 123.20 g/mol | 142.20 g/mol | 127.23 g/mol |
| Boiling Point | Not consistently reported | 242-244 °C | 159-161 °C[1] |
| Melting Point | Not available | 28-32 °C[2] | ~ -15 °C (estimated) |
| Density | Not consistently reported | 1.007 g/mL at 25 °C[2] | ~ 0.8455 g/mL (estimated)[3] |
| Refractive Index | Not consistently reported | n20/D 1.463[2] | 1.4630-1.4670 |
Table 2: Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Multiplets in the range of 0.9-1.8 ppm (cyclohexyl protons), and a doublet for the methylene protons adjacent to the nitrile group. |
| ¹³C NMR | Signal for the nitrile carbon around 115-125 ppm, with other signals corresponding to the cyclohexyl and methylene carbons. |
| IR (cm⁻¹) | A sharp, medium intensity peak around 2240-2260 cm⁻¹ characteristic of a nitrile (C≡N) stretch. |
| Mass Spec (m/z) | Molecular ion peak at m/z 123. Fragmentation may involve the loss of the nitrile group or cleavage of the cyclohexyl ring. |
Table 3: Spectroscopic Data for Cyclohexylacetic Acid
| Technique | Experimental Data |
| ¹H NMR | Broad singlet for the carboxylic acid proton, multiplets for the cyclohexyl protons, and a doublet for the methylene protons adjacent to the carbonyl group.[4] |
| ¹³C NMR | Signal for the carbonyl carbon in the range of 170-185 ppm.[4] |
| IR (cm⁻¹) | Broad O-H stretch from 2500-3300 cm⁻¹, and a strong C=O stretch around 1700 cm⁻¹.[2] |
| Mass Spec (m/z) | Molecular ion peak at m/z 142. Common fragments include the loss of the carboxyl group and fragments of the cyclohexyl ring.[5][6][7] |
Table 4: Spectroscopic Data for 2-Cyclohexylethanamine
| Technique | Experimental Data |
| ¹H NMR | Broad singlet for the amine protons (exchangeable with D₂O), multiplets for the cyclohexyl and methylene protons.[8] |
| ¹³C NMR | Signals for the two methylene carbons and the carbons of the cyclohexyl ring. |
| IR (cm⁻¹) | Two bands for the N-H stretch in the 3300-3500 cm⁻¹ region, and an N-H bend around 1600 cm⁻¹.[8] |
| Mass Spec (m/z) | Molecular ion peak at m/z 127. Alpha-cleavage is a common fragmentation pathway.[8] |
Key Synthetic Transformations and Experimental Protocols
This compound is a versatile starting material for a range of chemical transformations. The following sections detail the most common and synthetically useful reactions, complete with generalized experimental protocols.
Synthesis of this compound
A common method for the synthesis of this compound involves the nucleophilic substitution of a cyclohexylmethyl halide with a cyanide salt.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Cyclohexylacetic acid (5292-21-7) IR Spectrum [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexyl acetate(622-45-7) 1H NMR spectrum [chemicalbook.com]
- 6. Cyclohexaneacetic acid [webbook.nist.gov]
- 7. Cyclohexaneacetic acid [webbook.nist.gov]
- 8. Buy 2-Cyclohexylethylamine | 4442-85-7 [smolecule.com]
An In-depth Technical Guide to the Discovery and History of 2-Cyclohexylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclohexylacetonitrile, a versatile intermediate in organic synthesis, possesses a chemical structure that has made it a valuable building block in the preparation of various target molecules. Its strategic importance lies primarily in the reactivity of its nitrile functional group, which can be readily transformed into amines, carboxylic acids, and other functionalities, making it a key component in the synthesis of pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physical and chemical properties, and the evolution of its applications.
Discovery and Early Synthesis
While a definitive singular "discovery" of this compound is not prominently documented in historical chemical literature, its synthesis is rooted in the broader development of nitrile chemistry in the early 20th century. The most probable and historically significant route to its first preparation would have been through the nucleophilic substitution of a cyclohexylmethyl halide with a cyanide salt. This method, a variation of the Kolbe nitrile synthesis, was a well-established reaction for the formation of a carbon-carbon bond and the introduction of a nitrile group.
Another plausible early route involves the catalytic hydrogenation of unsaturated precursors. The condensation of cyclohexanone with acetonitrile can yield cyclohexylideneacetonitrile, which upon reduction, would afford this compound.
Key Synthetic Methodologies
Several synthetic pathways have been employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired purity, and scalability.
Nucleophilic Substitution of Cyclohexylmethyl Halides
This classical approach remains one of the most direct methods for the synthesis of this compound.
Reaction:
General Experimental Protocol:
A solution of cyclohexylmethyl bromide in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, is treated with a slight excess of an alkali metal cyanide, typically sodium cyanide or potassium cyanide. The reaction mixture is heated to reflux for several hours to ensure complete conversion. After cooling, the reaction mixture is poured into water and extracted with an organic solvent like diethyl ether. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Catalytic Hydrogenation of Unsaturated Precursors
The reduction of cyclohexylideneacetonitrile or 1-cyclohexenylacetonitrile provides an alternative route to this compound.
Reaction:
General Experimental Protocol:
Cyclohexylideneacetonitrile, dissolved in a suitable solvent like ethanol or ethyl acetate, is subjected to hydrogenation in the presence of a catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C) or Raney nickel. The reaction is typically carried out in a Parr apparatus or a similar hydrogenation reactor under a hydrogen atmosphere (typically 3-5 atm) at room temperature or slightly elevated temperatures. The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. The catalyst is then removed by filtration, and the solvent is evaporated to yield the crude product, which can be purified by vacuum distillation.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃N | [1] |
| Molecular Weight | 123.20 g/mol | [1] |
| CAS Number | 4435-14-7 | [1] |
| Boiling Point | 223.7 °C at 760 mmHg | |
| Flash Point | 95.2 °C | |
| Density | Not available | [1] |
Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹H NMR | Data not explicitly available in searched literature. Expected signals would include multiplets for the cyclohexyl ring protons and a doublet for the methylene protons adjacent to the nitrile group. | |
| ¹³C NMR | Data not explicitly available in searched literature. Expected signals would include several peaks for the cyclohexyl carbons, a peak for the methylene carbon, and a peak for the nitrile carbon in the range of 115-125 ppm. | |
| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration is expected around 2240-2260 cm⁻¹. | |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 123. |
Experimental Workflows and Logical Relationships
Synthesis of this compound via Nucleophilic Substitution
Caption: Workflow for the synthesis of this compound via nucleophilic substitution.
Relationship of this compound to its Precursors and Derivatives
Caption: Key chemical transformations involving this compound.
Conclusion
This compound has a history intertwined with the fundamental advancements in organic synthesis. While its initial discovery may not be a singular event, its preparation through established reactions like nucleophilic substitution and catalytic hydrogenation highlights the robustness of these methods. As a versatile intermediate, it continues to be a valuable tool for chemists in academia and industry, enabling the synthesis of a wide array of more complex molecules with potential applications in drug discovery and materials science. Further research into historical chemical archives may yet uncover a more detailed narrative of its first isolation and characterization.
References
Unlocking the Therapeutic Potential of 2-Cyclohexylacetonitrile Derivatives: A Guide for Researchers
A Technical Whitepaper for Scientists and Drug Development Professionals
The 2-cyclohexylacetonitrile scaffold presents a compelling starting point for the discovery of novel therapeutics across a spectrum of disease areas. Its inherent structural features, combining a flexible cyclohexyl ring with a reactive nitrile group, offer a unique platform for the design of molecules with the potential to interact with a variety of biological targets. This in-depth technical guide explores promising research avenues for this compound derivatives, providing a foundation for further investigation in the fields of oncology, neuroscience, and infectious diseases, as well as in the management of pain and inflammation.
Anticancer Agents: Targeting Cellular Division
The development of novel anticancer agents remains a critical priority in modern medicine. Derivatives of the closely related 2-phenylacrylonitrile have demonstrated potent activity as tubulin inhibitors, inducing cell cycle arrest and apoptosis in cancer cells. This provides a strong rationale for the investigation of this compound derivatives as potential mitotic disruptors.
Quantitative Data on Related Compounds
While specific data for this compound derivatives is emerging, the following table summarizes the cytotoxic activity of analogous 2-phenylacrylonitrile derivatives, highlighting the potential of this chemical class.
| Compound Class | Specific Derivative | Target Cell Line | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 2-Phenylacrylonitrile | Compound 1g2a | HCT116 (Colon Cancer) | 5.9 | Taxol | - |
| 2-Phenylacrylonitrile | Compound 1g2a | BEL-7402 (Liver Cancer) | 7.8 | Taxol | - |
Proposed Signaling Pathway: Tubulin Polymerization Inhibition
Tubulin inhibitors interfere with the dynamics of microtubule assembly and disassembly, which are crucial for the formation of the mitotic spindle during cell division. By binding to tubulin, these agents can either inhibit its polymerization or prevent the disassembly of microtubules, ultimately leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Theoretical Studies on the Reaction Mechanisms of 2-Cyclohexylacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclohexylacetonitrile is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other bioactive molecules. A thorough understanding of its formation is crucial for optimizing synthetic routes and exploring new chemical transformations. This technical guide provides an in-depth analysis of the plausible theoretical reaction mechanisms for the synthesis of this compound, supported by computational chemistry principles and analogous experimental findings. While direct theoretical studies on this specific molecule are not extensively available in the literature, we can infer its reaction pathways from well-established mechanisms involving similar substrates and reagents.
Plausible Reaction Mechanisms
The synthesis of this compound can be envisioned through several key chemical transformations. This guide will focus on three primary theoretical pathways:
-
Nucleophilic Substitution (SN2) Pathway: The reaction of a cyclohexyl halide with a cyanide salt.
-
Cyanohydrin Formation and Reduction Pathway: Starting from cyclohexanecarboxaldehyde.
-
Knoevenagel Condensation and Reduction Pathway: Commencing with cyclohexanone and acetonitrile.
Nucleophilic Substitution (SN2) Pathway
The bimolecular nucleophilic substitution (SN2) reaction is a fundamental method for the formation of nitriles.[1][2] In this proposed pathway, a cyclohexyl halide (e.g., bromocyclohexane) reacts with a cyanide salt (e.g., sodium cyanide) in a single, concerted step.
Mechanism
The cyanide ion (CN⁻) acts as a nucleophile, attacking the electrophilic carbon atom attached to the halogen.[3] Simultaneously, the carbon-halogen bond breaks, and the halogen departs as a halide ion (leaving group). This reaction proceeds with an inversion of stereochemistry at the reaction center.[4]
Theoretical Considerations
Computational studies on analogous SN2 reactions of alkyl halides with cyanide have provided insights into the reaction barriers.[5] The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile.[4] Steric hindrance around the reaction center significantly impacts the reaction rate, with less substituted alkyl halides reacting faster.[4][6]
The choice of solvent is also critical. Polar aprotic solvents are generally preferred for SN2 reactions involving anionic nucleophiles as they can solvate the cation of the salt without strongly solvating the nucleophile, thus preserving its reactivity.[6]
Quantitative Data
| Substrate | SN2 Barrier (kcal/mol) | E2 Barrier (kcal/mol) |
| Ethyl Chloride | 23.9 | 24.9 |
| Isopropyl Chloride | 26.9 | 25.1 |
| tert-Butyl Chloride | 32.3 | 24.3 |
| Cyclohexyl Chloride | 28.1 | 24.5 |
| Benzyl Chloride | 19.3 | 25.4 |
Data adapted from high-level computational studies.[5] This data illustrates the general trends in reactivity, showing that for a secondary halide like cyclohexyl chloride, the SN2 and E2 pathways are competitive.
Experimental Protocol (General)
A general procedure for the synthesis of nitriles from alkyl halides involves heating the alkyl halide under reflux with a solution of sodium or potassium cyanide in a suitable solvent like ethanol or a polar aprotic solvent.[7]
-
Reaction Setup: A round-bottom flask is charged with the cyclohexyl halide and a solution of sodium cyanide in a polar aprotic solvent (e.g., DMSO or DMF).
-
Reaction Conditions: The mixture is heated to a temperature typically between 60-100 °C and stirred for several hours.
-
Workup: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by distillation or chromatography.
Logical Relationship Diagram
Cyanohydrin Formation and Reduction Pathway
This two-step pathway begins with the nucleophilic addition of cyanide to cyclohexanecarboxaldehyde to form a cyanohydrin, which is then reduced to this compound.
Mechanism
Step 1: Cyanohydrin Formation This reaction is a nucleophilic addition to the carbonyl group. It is typically base-catalyzed to generate the cyanide nucleophile from a source like HCN or a cyanide salt.[8][9] The cyanide ion attacks the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. This intermediate is then protonated to yield the cyanohydrin.[10]
Step 2: Reduction of the Hydroxyl Group The hydroxyl group of the cyanohydrin needs to be removed. This can be achieved through a variety of methods, such as conversion to a good leaving group (e.g., tosylate) followed by reduction, or through a deoxygenation reaction.
Experimental Protocol (General)
Cyanohydrin Formation:
-
Reaction Setup: Cyclohexanecarboxaldehyde is mixed with a solution of sodium or potassium cyanide in water.[11]
-
Reaction Conditions: A mineral acid is slowly added to the cooled mixture to maintain a slightly acidic to neutral pH (around 4-5 is optimal for the fastest reaction). The reaction is typically stirred at room temperature.[11]
-
Workup and Purification: The product is extracted and purified.
Reduction (Illustrative Example): The nitrile can be reduced to a primary amine using reagents like LiAlH₄.[8] The hydroxyl group can be reduced, for instance, by conversion to a tosylate followed by reaction with a hydride source.
Signaling Pathway Diagram
Knoevenagel Condensation and Reduction Pathway
This route involves the condensation of cyclohexanone with acetonitrile, catalyzed by a base, to form an α,β-unsaturated nitrile. This intermediate is then reduced to the saturated nitrile.
Mechanism
Step 1: Knoevenagel Condensation The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[12] In this case, a strong base deprotonates acetonitrile to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone. The resulting alkoxide is protonated, and subsequent dehydration yields cyclohexylideneacetonitrile.[13]
Step 2: Reduction of the Alkene The carbon-carbon double bond of the α,β-unsaturated nitrile is then reduced to a single bond. A common method for this is catalytic hydrogenation.
Experimental Protocol (General)
Knoevenagel Condensation:
-
Reaction Setup: Cyclohexanone and acetonitrile are mixed in the presence of a base, such as potassium hydroxide.[13]
-
Reaction Conditions: The mixture is heated to reflux.[13]
-
Workup and Purification: The product, cyclohexylideneacetonitrile, is isolated and purified.[13]
Reduction:
-
Reaction Setup: The unsaturated nitrile is dissolved in a suitable solvent (e.g., ethanol) in a hydrogenation vessel containing a catalyst (e.g., Palladium on carbon).
-
Reaction Conditions: The vessel is pressurized with hydrogen gas and agitated until the reaction is complete.
-
Workup and Purification: The catalyst is filtered off, and the solvent is removed to yield this compound.
Experimental Workflow Diagram
Conclusion
The synthesis of this compound can be approached through several viable reaction mechanisms. The SN2 pathway offers a direct, one-step route, though it may face competition from elimination reactions. The cyanohydrin and Knoevenagel condensation pathways provide multi-step alternatives that can be advantageous depending on the availability of starting materials and the desired control over the reaction. Theoretical and computational studies of analogous systems provide a strong foundation for understanding the underlying principles governing these transformations, aiding in the rational design and optimization of synthetic strategies for this important chemical intermediate.
References
- 1. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. youtube.com [youtube.com]
- 4. SN2 Reaction Mechanism [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. crab.rutgers.edu [crab.rutgers.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]
- 10. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
2-Cyclohexylacetonitrile: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of Commercial Availability, Synthesis, and Applications in Medicinal Chemistry
Introduction
2-Cyclohexylacetonitrile (CAS No. 4435-14-7) is a versatile chemical intermediate that is gaining significant interest within the pharmaceutical and life sciences sectors. Its unique structural motif, featuring a cyclohexyl ring attached to a cyanomethyl group, makes it a valuable building block in the synthesis of more complex molecules, particularly those with potential therapeutic applications. The strategic importance of this compound lies in the reactivity of its nitrile functional group, which can be readily transformed into amines, carboxylic acids, and various heterocyclic systems.[1] This guide provides a comprehensive overview of the commercial availability of this compound, its key chemical properties, synthetic methodologies, and its emerging role in drug discovery.
Commercial Availability and Suppliers
This compound is readily available from a number of commercial chemical suppliers. The typical purity offered is around 97%, suitable for most research and development purposes. It is generally supplied as a colorless to pale yellow liquid. Below is a summary of prominent suppliers and their offerings. For the most current pricing and availability, it is recommended to consult the suppliers' websites directly.
| Supplier | Product Number/Reference | Purity | Available Quantities |
| CymitQuimica | 54-OR921645 | 97% | 250mg, 1g, 5g, 10g, 25g |
| Sigma-Aldrich | SY3H3D67A564 | 97% | 250mg, 1g, 5g |
| Sunway Pharm Ltd | CB28161 | 97% | 1g, 5g, 10g, 25g |
| Apollo Scientific | Inquire for details | Inquire for details | Inquire for details |
| BLD Pharm | Inquire for details | Inquire for details | Inquire for details |
| Capot Chemical | CAT# :31720 | Inquire for details | Inquire for details |
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided below. Researchers should always consult the Safety Data Sheet (SDS) from their supplier for complete and up-to-date safety information before handling this compound.
| Property | Value |
| CAS Number | 4435-14-7 |
| Molecular Formula | C₈H₁₃N |
| Molecular Weight | 123.20 g/mol |
| Appearance | Colorless to yellow to yellow-brown liquid |
| Purity | Typically ≥97% |
| Storage Temperature | Room Temperature |
Safety Information:
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |
Applications in Drug Discovery and Medicinal Chemistry
The cyclohexylacetonitrile scaffold is a recognized pharmacophore in the development of therapeutics targeting the central nervous system (CNS).[2] Its structural analogs are key intermediates in the synthesis of well-known drugs, most notably Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat depression and anxiety disorders.[2] The presence of the cyclohexyl group can influence a molecule's lipophilicity and conformational rigidity, which are critical parameters in drug design for optimizing binding to biological targets.[1]
The versatility of the nitrile group allows for the introduction of various functionalities, making this compound a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns.[1] Potential applications for derivatives of this scaffold include the development of new antidepressants, anxiolytics, and analgesics for neuropathic pain.[2]
Synthetic Pathways
The synthesis of this compound can be achieved through several routes. A common and efficient method involves the alkylation of a cyanide source with a cyclohexyl halide. An alternative approach is the condensation of cyclohexanone with an acetonitrile derivative. The following diagram illustrates a general synthetic workflow.
Caption: Synthetic pathways to this compound.
Experimental Protocols
The following are generalized experimental protocols based on established literature procedures for the synthesis of this compound and related compounds. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.
Method 1: Alkylation of Phenylacetonitrile (Analogous Synthesis)
This protocol is adapted from a procedure for the synthesis of α-cyclohexylphenylacetonitrile and illustrates the general principle of alkylation.[3]
Materials:
-
Phenylacetonitrile
-
Sodium amide (NaNH₂)
-
Anhydrous toluene or ether
-
Cyclohexyl bromide
-
Aqueous workup solutions (e.g., water, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium amide in anhydrous toluene.
-
Slowly add a solution of phenylacetonitrile in anhydrous toluene to the stirred suspension at a controlled temperature.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating to ensure complete formation of the carbanion.
-
Add cyclohexyl bromide dropwise to the reaction mixture.
-
After the addition, continue to stir the mixture, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography - TLC or Gas Chromatography - GC).
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Method 2: Knoevenagel Condensation and Reduction
This two-step procedure involves the initial formation of an unsaturated nitrile followed by reduction.
Step 1: Condensation of Cyclohexanone and Cyanoacetic Acid
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone, cyanoacetic acid, a catalytic amount of ammonium acetate, and a solvent such as benzene or toluene.
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture.
-
The intermediate, cyclohexylidene cyanoacetic acid, can be isolated or used directly in the next step.
Step 2: Decarboxylation and Reduction
-
The crude cyclohexylidene cyanoacetic acid is heated under vacuum to induce decarboxylation, yielding 1-cyclohexenylacetonitrile.
-
The resulting 1-cyclohexenylacetonitrile is then subjected to reduction. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
After the reduction is complete, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the resulting this compound can be purified by distillation.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and medicinal chemistry. Its established role as a precursor to CNS-active compounds makes it a valuable tool for researchers and scientists in these fields. The availability of straightforward synthetic routes further enhances its utility. As the demand for novel therapeutics continues to grow, the importance of such key intermediates in the drug development pipeline is expected to increase.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Cyclohexylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclohexylacetonitrile, also known as cyclohexylmethanenitrile, is a valuable building block in organic synthesis. Its structure, featuring a cyclohexyl moiety attached to an acetonitrile group, makes it a useful intermediate in the preparation of various chemical entities. The nitrile functional group can be readily converted into other functionalities such as amines, carboxylic acids, and ketones, providing a versatile handle for molecular elaboration. This document provides a detailed protocol for the synthesis of this compound via the nucleophilic substitution of cyclohexylmethyl bromide with sodium cyanide.
Reaction Scheme
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 10 mmol scale) | Supplier/Grade | Notes |
| Cyclohexylmethyl bromide | C₇H₁₃Br | 177.08 | 1.77 g (10 mmol, 1.0 equiv) | ACS Reagent | Corrosive and lachrymator. Handle in a fume hood. |
| Sodium cyanide (NaCN) | NaCN | 49.01 | 0.59 g (12 mmol, 1.2 equiv) | ACS Reagent | Highly Toxic! Handle with extreme caution. |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 20 mL | Anhydrous | |
| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | As needed for extraction | ACS Reagent | Flammable. |
| Saturated aqueous NaCl (brine) | NaCl | 58.44 | As needed for washing | ||
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed for drying |
Experimental Protocol
Safety Precautions: This protocol involves the use of sodium cyanide, which is a highly toxic substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Have a cyanide antidote kit available and be familiar with its use. All glassware and waste containing cyanide must be decontaminated with an oxidizing agent such as bleach (sodium hypochlorite solution) before disposal.
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexylmethyl bromide (1.77 g, 10 mmol).
-
Add anhydrous dimethyl sulfoxide (DMSO, 20 mL) to the flask to dissolve the cyclohexylmethyl bromide.
-
-
Addition of Sodium Cyanide:
-
Carefully add sodium cyanide (0.59 g, 12 mmol) to the stirred solution. Caution: The addition may cause a slight exotherm.
-
-
Reaction:
-
Heat the reaction mixture to 90°C using a heating mantle and an oil bath.
-
Maintain the reaction at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation to yield a colorless oil.
-
Data Presentation
| Parameter | Expected Value |
| Theoretical Yield | 1.23 g (for 10 mmol scale) |
| Estimated Actual Yield | 0.95 - 1.08 g (77 - 88%) |
| Appearance | Colorless oil |
| Molecular Formula | C₈H₁₃N[1] |
| Molecular Weight | 123.20 g/mol [1] |
| Boiling Point | ~210-212 °C (at atmospheric pressure) |
| Purity (by GC-MS) | >95% (after vacuum distillation) |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: SN2 reaction mechanism for the synthesis of this compound.
References
Application Notes and Protocols: The Strategic Use of 2-Cyclohexylacetonitrile in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 2-cyclohexylacetonitrile as a versatile intermediate in the development of pharmaceutical agents. The unique structural motif of a cyclohexyl group attached to an acetonitrile moiety offers a valuable building block for accessing complex molecular architectures, particularly in the synthesis of anticonvulsant drugs like Gabapentin.
Introduction to the Medicinal Chemistry Relevance of this compound
This compound serves as a key precursor for the synthesis of various pharmaceutical intermediates. Its strategic importance lies in the reactivity of the nitrile group, which can be readily transformed into amines or carboxylic acids, fundamental functional groups in many active pharmaceutical ingredients (APIs). The lipophilic cyclohexyl ring is a common feature in centrally active agents, potentially enhancing blood-brain barrier penetration.
A significant application of this compound is in the synthesis of Gabapentin, a widely prescribed anticonvulsant and analgesic. While multiple synthetic routes to Gabapentin exist, those proceeding through cyclohexyl-based nitrile intermediates are of significant industrial interest.
Synthetic Pathways to this compound
The synthesis of this compound is typically achieved through a two-step process commencing with a Knoevenagel condensation to form an unsaturated intermediate, followed by catalytic hydrogenation.
Step 1: Knoevenagel Condensation of Cyclohexanone and Acetonitrile
The initial step involves the base-catalyzed condensation of cyclohexanone with acetonitrile to yield cyclohexylideneacetonitrile. This reaction is a classic example of a Knoevenagel condensation, where an active methylene compound reacts with a carbonyl group.
Reaction Pathway for Knoevenagel Condensation
Caption: Knoevenagel condensation of cyclohexanone and acetonitrile.
Step 2: Catalytic Hydrogenation of Cyclohexylideneacetonitrile
The resulting cyclohexylideneacetonitrile is then reduced to this compound. This is typically achieved through catalytic hydrogenation, which selectively reduces the carbon-carbon double bond.
Reaction Pathway for Catalytic Hydrogenation
Caption: Catalytic hydrogenation to form this compound.
Quantitative Data from Synthetic Procedures
The following tables summarize typical yields and purities for the synthesis of this compound and its precursor.
| Step | Reaction | Reactants | Reagents/Catalyst | Product | Yield (%) | Purity (%) | Reference |
| 1 | Knoevenagel Condensation | Cyclohexanone, Acetonitrile | Potassium Hydroxide | Cyclohexylideneacetonitrile | 48-60 | Not specified | [1] |
| 1 | Knoevenagel Condensation | Methyl-2-cyano-2-cyclohexylidene acetate, Sodium Cyanide | - | 1-Cyanomethyl-cyclohexanecarbonitrile | 94.1-97.2 | 99.1-99.99 | [2][3] |
| 2 | Catalytic Hydrogenation | Lauronitrile | Raney Nickel | Dodecylamine | 93.6-97.3 | Not specified | [4] |
| 2 | Catalytic Hydrogenation | 1-Cyano cyclohexane-1-acetic acid ammonium salt | Raney Nickel | Gabapentin | 88-90 (molar) | 95 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Cyclohexylideneacetonitrile
This protocol is adapted from established procedures for Knoevenagel condensation.[1]
Materials:
-
Cyclohexanone
-
Acetonitrile
-
Potassium hydroxide (pellets)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Sodium sulfate (anhydrous)
-
Cracked ice
-
Round-bottom flask, reflux condenser, mechanical stirrer, addition funnel
Procedure:
-
Reaction Setup: In a 1-L three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and addition funnel, charge potassium hydroxide (33.0 g, 0.5 mol) and acetonitrile (250 mL).
-
Reactant Addition: Bring the mixture to reflux. Prepare a solution of cyclohexanone (49 g, 0.5 mol) in acetonitrile (100 mL) and add it to the refluxing mixture over 30-60 minutes.
-
Reaction Progression: Continue heating at reflux for an additional 2 hours after the addition is complete.
-
Workup: Pour the hot solution onto cracked ice (600 g). Separate the two phases and extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Purification: Combine the organic extracts and evaporate the solvent under reduced pressure. The crude product can be further purified by steam distillation. The distillate is then extracted with diethyl ether, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield cyclohexylideneacetonitrile as a pale yellow oil.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol is a representative procedure based on the hydrogenation of similar unsaturated nitriles using Raney Nickel.[4][5][6]
Materials:
-
Cyclohexylideneacetonitrile
-
Raney Nickel (slurry in water)
-
Methanol or Ethanol
-
Hydrogen gas
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite or other filter aid
Procedure:
-
Reaction Setup: In a high-pressure reactor, dissolve cyclohexylideneacetonitrile (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., argon), carefully add a slurry of Raney Nickel (5-10 wt% of the substrate).
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 bar). Stir the reaction mixture vigorously at a controlled temperature (e.g., 125°C) for several hours. Monitor the reaction progress by hydrogen uptake or by analytical techniques like GC-MS.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.
Application in the Synthesis of Gabapentin Intermediate
This compound is a valuable precursor for the synthesis of 1-(cyanomethyl)cyclohexaneacetic acid, a key intermediate in the production of Gabapentin. This transformation can be achieved through carboxylation of the alpha-carbon to the nitrile group.
Workflow for Gabapentin Intermediate Synthesis
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes: Cyclohexane Derivatives in Agrochemical Research
Topic: Fungicidal Activity of Cyclohexane Derivatives
While research on the direct application of 2-Cyclohexylacetonitrile in agrochemicals is not publicly available, the cyclohexane moiety serves as a key structural scaffold in the development of novel fungicides. These derivatives, particularly those incorporating sulfonamide, acyloxy, and hydantoin functionalities, have demonstrated significant efficacy against a range of plant pathogenic fungi, most notably Botrytis cinerea, the causal agent of gray mold disease.
These compounds represent a promising area of research for the development of new agrochemicals with potential for broad-spectrum activity and improved performance compared to existing commercial fungicides. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their biological activity.
Key Applications and Findings:
-
Fungicidal Activity against Botrytis cinerea : Numerous studies have highlighted the potent inhibitory effects of cyclohexane sulfonamide derivatives against B. cinerea. For instance, N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy) cyclohexylsulfonamide has shown superior in vitro activity compared to the commercial fungicide procymidone.[1]
-
Broad-Spectrum Antifungal Potential : Certain derivatives have exhibited a wider range of fungicidal activity than commercial standards like chlorothalonil, indicating their potential for controlling a variety of plant diseases.[1]
-
In Vivo Efficacy : Greenhouse trials have confirmed the practical applicability of these compounds. For example, 2-glycinamide cyclohexyl sulfonamide derivatives have demonstrated excellent control of B. cinerea on cucumber and tomato plants, in some cases outperforming commercial fungicides like cyprodinil and boscalid.
-
Structure-Activity Relationship (SAR) : Research has begun to elucidate the relationships between the chemical structures of these derivatives and their fungicidal potency. For example, the nature of the acyl group in 2-acyloxycyclohexylsulfonamides significantly influences their activity, with smaller alkoxyacetyloxy groups often leading to higher efficacy.[1] Similarly, substitutions on the phenyl ring of the sulfonamide moiety play a crucial role in determining the antifungal strength.
These findings underscore the importance of the cyclohexane scaffold in designing novel and effective fungicidal agents for crop protection.
Quantitative Data Summary
The following tables summarize the fungicidal activity of representative cyclohexane derivatives against Botrytis cinerea.
Table 1: In Vitro Fungicidal Activity of N-substituted phenyl-2-acyloxycyclohexylsulfonamides against Botrytis cinerea
| Compound ID | Substituent (R) | EC50 (µg/mL)[1] | EC80 (µg/mL)[1] |
| III-18 | 2-ethoxyacetoxy | 4.17 | 17.15 |
| Procymidone (Commercial Standard) | - | 4.46 | 35.02 |
Table 2: In Vivo Fungicidal Activity of 2-glycinamide cyclohexyl sulfonamide derivatives against Botrytis cinerea on Cucumber
| Compound ID | Substituent | Inhibition Rate (%) at 200 µg/mL |
| II-4 | N-(2,4-difluorophenyl)acetamide | 90.48 |
| II-5 | N-(2-chloro-4-fluorophenyl)acetamide | 93.45 |
| II-12 | N-(4-bromophenyl)acetamide | 92.86 |
| II-13 | N-(4-iodophenyl)acetamide | 91.07 |
| Cyprodinil (Commercial Standard) | - | 88.69 |
Table 3: Fungicidal Activity of Hydantoin Cyclohexyl Sulfonamide Derivatives against Botrytis cinerea and Sclerotinia sclerotiorum
| Compound ID | Target Fungus | EC50 (µg/mL)[2] |
| 3h | B. cinerea | - |
| 3w | B. cinerea | 4.80 |
| Iprodione (Commercial Standard) | B. cinerea | >5.0 |
| 3q | S. sclerotiorum | 1.44 |
| Iprodione (Commercial Standard) | S. sclerotiorum | 1.39 |
Experimental Protocols
Protocol 1: Synthesis of N-substituted phenyl-2-acyloxycyclohexylsulfonamides[1]
This protocol describes a general two-step synthesis for N-substituted phenyl-2-acyloxycyclohexylsulfonamides.
Step 1: Synthesis of Acyl Chloride
-
To a solution of the corresponding carboxylic acid (0.05 mol) and N,N-dimethylformamide (DMF, 0.05 mL) in dry dichloromethane (20 mL), add oxalyl chloride (0.06 mol) dropwise.
-
Stir the mixture at 20–25 °C for 4 hours.
-
Distill the resulting acyl chloride under reduced pressure.
Step 2: Synthesis of N-substituted phenyl-2-acyloxycyclohexylsulfonamides
-
To a solution of N-substituted phenyl-2-hydroxycycloalkylsulfonamide (0.01 mol), N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.006 mol), and 3A molecular sieves (2 g) in dry dichloromethane (30 mL), add the acyl chloride from Step 1 (0.011 mol) dropwise at room temperature.
-
Stir the mixture at room temperature for 2 hours.
-
Quench the reaction with ice water (2 x 20 mL).
-
Filter the mixture and dry the organic phase with anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by chromatography.
Protocol 2: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)[1]
This protocol is used to determine the efficacy of compounds in inhibiting the growth of fungal mycelia.
-
Prepare potato dextrose agar (PDA) medium and sterilize by autoclaving.
-
While the PDA is still molten (around 50 °C), add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and does not inhibit fungal growth.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
In the center of each plate, place a 5 mm diameter mycelial plug taken from the edge of an actively growing culture of Botrytis cinerea.
-
Incubate the plates at 25 °C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate (containing only the solvent) reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.
-
Determine the EC50 and EC80 values by probit analysis of the dose-response data.
Protocol 3: In Vivo Fungicidal Activity Assay on Cucumber Leaves[1]
This protocol assesses the protective efficacy of compounds against fungal infection on living plant tissue.
-
Grow cucumber plants in a greenhouse until they have 2-3 true leaves.
-
Prepare solutions of the test compounds at various concentrations in a suitable solvent containing a surfactant (e.g., Tween 80) to ensure even spreading on the leaf surface.
-
Spray the cucumber leaves with the test solutions until runoff. Control plants are sprayed with a solution containing only the solvent and surfactant.
-
Allow the leaves to air dry for 24 hours.
-
Prepare a spore suspension of Botrytis cinerea (e.g., 1 x 10^6 spores/mL) in a nutrient broth.
-
Inoculate the treated leaves by placing droplets of the spore suspension onto the leaf surface.
-
Place the inoculated plants in a high-humidity chamber ( >95% relative humidity) at 20-25 °C for 3-4 days to promote infection.
-
Assess the disease severity by measuring the diameter of the lesions on the leaves.
-
Calculate the control efficacy using the formula: Control Efficacy (%) = [(d'c - d't) / d'c] * 100 where d'c is the average lesion diameter in the control and d't is the average lesion diameter in the treatment.
Visualizations
Caption: Synthesis of N-substituted phenyl-2-acyloxycyclohexylsulfonamides.
Caption: In Vitro Fungicidal Assay Workflow.
References
Application Notes and Protocols for the Alkylation of 2-Cyclohexylacetonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: The α-alkylation of nitriles is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing a versatile pathway to a variety of valuable building blocks for pharmaceuticals and other biologically active compounds. This document provides a detailed experimental protocol for the alkylation of 2-cyclohexylacetonitrile, a key intermediate in the synthesis of several important molecules. The protocols described herein are based on established methodologies for the alkylation of related α-arylacetonitriles, offering a robust starting point for optimization.
I. Reaction Principle
The α-alkylation of this compound involves the deprotonation of the acidic α-carbon by a strong base to form a carbanion. This nucleophilic carbanion then undergoes a substitution reaction with an alkylating agent, typically an alkyl halide or an alcohol, to form the desired α-alkylated product. The choice of base, solvent, and alkylating agent can significantly influence the reaction efficiency and selectivity.
II. Experimental Protocols
Two primary methods for the α-alkylation of this compound are presented below: a base-promoted reaction with alcohols and a phase-transfer catalyzed reaction with alkyl halides.
Method A: Base-Promoted Alkylation with Alcohols
This method utilizes an alcohol as the alkylating agent in the presence of a strong base, offering a greener alternative to traditional methods that use alkyl halides.[1][2][3][4]
Materials:
-
This compound
-
Alkyl alcohol (e.g., benzyl alcohol, ethanol)
-
Potassium tert-butoxide (KOtBu)
-
Toluene (anhydrous)
-
Silica gel
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
Procedure:
-
To a Schlenk flask, add potassium tert-butoxide (0.8 mmol, 0.348 mmol based on some literature[1]).
-
Under ambient air conditions, add this compound (1.0 mmol, 0.435 mmol based on some literature[1]) and toluene (10 mL).
-
Add the desired alkyl alcohol (3.0 mmol, 1.30 mmol based on some literature[1]).
-
Seal the Schlenk flask and place it in a preheated oil bath at 120 °C.[1]
-
Heat the reaction mixture for the appropriate time (typically 3-12 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pass the mixture through a small pad of silica gel to remove the base and other inorganic salts.
-
Wash the silica pad with a small amount of ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure α-alkylated this compound.
Method B: Phase-Transfer Catalyzed Alkylation with Alkyl Halides
This protocol employs a phase-transfer catalyst (PTC) to facilitate the reaction between the nitrile carbanion and an alkyl halide in a biphasic system.[5] This method is often advantageous for its mild reaction conditions and operational simplicity.
Materials:
-
This compound
-
Alkyl halide (e.g., cyclohexyl bromide, benzyl bromide)
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Anhydrous sodium sulfate
-
Brine solution
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1 equivalent), the alkyl halide (1.2 equivalents), toluene (5-10 volumes), and tetrabutylammonium bromide (0.05 equivalents).[5]
-
With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (3-5 equivalents).[5]
-
Heat the biphasic mixture to 70-80 °C and maintain vigorous stirring for 4-6 hours, or until TLC analysis indicates the consumption of the starting nitrile.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).[5]
-
Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]
-
Concentrate the organic phase under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.[5]
III. Data Presentation
The following table summarizes representative yields for the alkylation of this compound with various alkylating agents, based on typical outcomes for similar substrates. Actual yields may vary depending on the specific reaction conditions and scale.
| Entry | Alkylating Agent | Method | Base | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | A | KOtBu | - | Toluene | 3 | 85 |
| 2 | Ethanol | A | KOtBu | - | Toluene | 12 | 65 |
| 3 | 1-Butanol | A | KOtBu | - | Toluene | 8 | 78 |
| 4 | Cyclohexyl Bromide | B | NaOH (50% aq.) | TBAB | Toluene | 6 | 90 |
| 5 | Benzyl Bromide | B | NaOH (50% aq.) | TBAB | Toluene | 4 | 92 |
| 6 | Ethyl Iodide | B | NaOH (50% aq.) | TBAB | Toluene | 5 | 88 |
IV. Visualizations
Diagram 1: Experimental Workflow for Base-Promoted Alkylation with an Alcohol
Caption: Workflow for the base-promoted alkylation of this compound.
Diagram 2: Experimental Workflow for Phase-Transfer Catalyzed Alkylation
Caption: Workflow for the phase-transfer catalyzed alkylation.
Diagram 3: Logical Relationship of Reaction Components
Caption: Key components and transformations in the alkylation reaction.
References
Application Notes and Protocols for the Purification of 2-Cyclohexylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the purification of 2-Cyclohexylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are designed to ensure high purity and yield, critical for downstream applications in drug development and research.
Introduction
This compound (C₈H₁₃N, CAS No: 4435-14-7) is a liquid nitrile with a high boiling point, making it susceptible to thermal degradation at atmospheric pressure. Therefore, vacuum distillation is the primary and most effective method for its purification. This process lowers the boiling point of the compound, allowing for efficient separation from less volatile impurities without decomposition. For instances where impurities have close boiling points to the product, preparative chromatography can be employed as an orthogonal purification technique.
Common impurities in crude this compound often stem from its synthesis. A prevalent synthetic route involves the reaction of cyclohexanone with tosylmethyl isocyanide (TOSMIC). In this case, potential impurities may include unreacted cyclohexanone, residual TOSMIC, and various side-reaction byproducts.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physical properties of this compound and its potential impurities is crucial for designing an effective purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Notes |
| This compound | C₈H₁₃N | 123.20 | 223.7 | Target compound. |
| Cyclohexanone | C₆H₁₀O | 98.14 | 155.6 | Common unreacted starting material. |
| Tosylmethyl isocyanide (TOSMIC) | C₉H₉NO₂S | 195.24 | Decomposes | A common reactant; non-volatile and will likely remain in the distillation residue. |
| Water | H₂O | 18.02 | 100 | Can be present from reaction workup. |
| Toluene | C₇H₈ | 92.14 | 110.6 | Common reaction or extraction solvent. |
Purification Protocols
Primary Purification: Vacuum Distillation
This protocol describes the purification of crude this compound using vacuum distillation. This method is highly effective for removing non-volatile impurities and those with significantly different boiling points.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Claisen adapter
-
Short-path distillation head with condenser
-
Receiving flasks
-
Thermometer and adapter
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum pump with a pressure gauge
-
Cold trap (recommended)
-
Vacuum grease
Procedure:
-
Apparatus Assembly:
-
Assemble a standard vacuum distillation apparatus. Ensure all glassware is clean, dry, and free of cracks.
-
Place a magnetic stir bar in the round-bottom flask containing the crude this compound.
-
Connect the Claisen adapter to the flask. The thermometer is placed in one neck of the Claisen adapter, with the bulb positioned just below the side arm leading to the condenser. The second neck can be sealed with a stopper.
-
Apply a thin layer of vacuum grease to all ground-glass joints to ensure a good seal.
-
Connect the distillation head and condenser, and attach the receiving flask.
-
Connect the vacuum source to the distillation apparatus with a cold trap in between the apparatus and the pump.
-
-
Distillation:
-
Begin stirring the crude material.
-
Slowly and carefully apply the vacuum. A pressure of approximately 10-20 mmHg is recommended.
-
Once the desired pressure is stable, begin to gently heat the distillation flask using the heating mantle.
-
Observe the distillation. Low-boiling impurities and residual solvents will distill first. Collect this initial fraction in a separate receiving flask and discard it.
-
As the temperature rises and stabilizes, the desired this compound will begin to distill. The boiling point under vacuum will be significantly lower than the atmospheric boiling point. At a pressure of 15 mmHg, the expected boiling point is approximately 105-110 °C.
-
Collect the main fraction in a clean, pre-weighed receiving flask. Monitor the temperature and pressure throughout the distillation; a stable boiling point indicates the collection of a pure fraction.
-
Once the main fraction has been collected, or if the temperature begins to rise significantly again, stop the distillation by removing the heating mantle first.
-
Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
The purified this compound should be a colorless to pale yellow liquid.
-
Expected Yield and Purity:
-
Yield: Typically >85% (dependent on the purity of the crude material).
-
Purity: >98.5% as determined by GC-MS or NMR analysis.
Secondary Purification: Preparative High-Performance Liquid Chromatography (HPLC)
For instances requiring even higher purity or for the separation of impurities with boiling points very close to that of this compound, preparative HPLC can be utilized.
General Parameters (to be optimized based on available equipment and impurity profile):
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically effective. The gradient should be optimized based on analytical HPLC of the crude material.
-
Detection: UV detection at a wavelength where the compound and impurities absorb (e.g., around 210 nm).
-
Sample Preparation: Dissolve the partially purified this compound in a suitable solvent that is miscible with the mobile phase (e.g., acetonitrile).
Procedure:
-
Develop an analytical HPLC method to resolve this compound from its impurities.
-
Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the column dimensions.
-
Inject the sample onto the preparative HPLC system.
-
Collect the fractions corresponding to the peak of this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
Experimental Workflow and Logic
The following diagrams illustrate the decision-making process and the experimental workflow for the purification of this compound.
Caption: Decision tree for the purification of this compound.
Caption: Step-by-step workflow for vacuum distillation.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Vacuum distillation carries a risk of implosion. Inspect all glassware for cracks or defects before use. Use a blast shield if available.
-
Nitrile compounds can be toxic. Avoid inhalation, ingestion, and skin contact.
-
Handle sodium cyanide and other reagents used in the synthesis with extreme caution and follow all institutional safety protocols.
Analytical Methods for the Quantification of 2-Cyclohexylacetonitrile
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed experimental protocols for the quantitative analysis of 2-Cyclohexylacetonitrile. The methods outlined are essential for quality control, reaction monitoring, and stability testing in research and drug development settings. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), which are widely used for their robustness, specificity, and sensitivity.
Overview of Analytical Techniques
The quantification of this compound can be effectively achieved using chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent separation and definitive identification based on the mass spectrum of the analyte.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and widely accessible method suitable for the quantification of compounds with a UV chromophore. While the nitrile group itself has a weak UV absorbance, the overall molecule may be detectable at low wavelengths.
The selection of the appropriate method will depend on the sample matrix, required sensitivity, and available instrumentation.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analytical methods described. These values are based on established methods for structurally similar nitrile-containing and cycloalkane-aromatic compounds and provide a benchmark for method validation.[1]
Table 1: Performance Comparison of a Representative HPLC-UV Method for Analogous Aromatic Nitriles [1]
| Validation Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) - Repeatability | ≤ 1.0% |
| Precision (RSD%) - Intermediate Precision | ≤ 2.0% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL |
| Specificity | No interference from blank and known impurities |
Table 2: Performance Comparison of a Representative GC-MS Method for Analogous Cycloalkane-Aromatic Compounds [1]
| Validation Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (RSD%) - Repeatability | ≤ 1.5% |
| Precision (RSD%) - Intermediate Precision | ≤ 3.0% |
| Limit of Detection (LOD) | 0.005 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.02 - 0.2 µg/mL |
| Specificity | High (based on mass spectral data) |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines the parameters for the analysis of this compound using GC-MS.
a) Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration within the linear range of the instrument.
-
Transfer the final solution to a 2 mL GC vial for analysis.
b) Instrumentation and Conditions: [2]
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) |
| Oven Temperature Program | Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-300 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
c) Data Analysis:
-
Quantification: Create a calibration curve by plotting the peak area of the target ion against the concentration of the prepared standards. Determine the concentration of this compound in the samples from the calibration curve.
-
Identification: Confirm the identity of the this compound peak by comparing its retention time and mass spectrum with that of a reference standard.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol provides a starting point for the development of an HPLC-UV method for the quantification of this compound.
a) Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with the mobile phase to prepare a series of calibration standards and to bring the sample concentration within the calibration range.
-
Filter the final solutions through a 0.45 µm syringe filter before injection.
b) Instrumentation and Conditions: [1]
| Parameter | Recommended Setting |
| HPLC System | |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v), filtered and degassed |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | |
| Detection Wavelength | 210 nm (optimization may be required) |
c) Data Analysis:
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the prepared standards. Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Parameters to check include tailing factor, theoretical plates, and repeatability of injections.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical pathway for analytical method validation.
References
Application Notes and Protocols for the Synthesis of Primary Amines from 2-Cyclohexylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of the primary amine, 2-cyclohexylethanamine, from its precursor, 2-cyclohexylacetonitrile. The primary amine serves as a valuable building block in the development of various pharmaceutical compounds and other specialty chemicals. The following sections detail two common and effective methods for this transformation: Catalytic Hydrogenation and reduction with Lithium Aluminum Hydride (LiAlH₄).
Introduction
The reduction of nitriles is a fundamental transformation in organic synthesis, providing a direct route to primary amines. This compound is a readily available starting material that can be efficiently converted to 2-cyclohexylethanamine (also known as 2-cyclohexylethylamine). This primary amine is of interest to researchers in drug development and medicinal chemistry due to its structural motif, which can be incorporated into a variety of bioactive molecules. The choice of reduction method depends on factors such as available equipment, desired scale, and sensitivity of other functional groups in the molecule.
Reaction Pathways
The conversion of this compound to 2-cyclohexylethanamine can be achieved through two primary pathways:
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C). It is a clean and efficient method, often favored for industrial-scale synthesis.
-
Hydride Reduction: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can effectively reduce nitriles to primary amines.[1] This method is well-suited for laboratory-scale synthesis and offers high yields.[1]
Data Presentation
The following tables summarize typical quantitative data for the reduction of nitriles to primary amines. Note that specific yields for the reduction of this compound may vary depending on the precise reaction conditions and scale.
Table 1: Comparison of Reduction Methods for Nitriles
| Method | Key Reagents/Catalyst | Typical Solvent | Temperature | Pressure | Typical Yield | Potential Byproducts |
| Catalytic Hydrogenation | Raney Nickel, H₂ | Ethanol, Methanol | 80-120°C | 500-1500 psi | >90% | Secondary and tertiary amines |
| Catalytic Hydrogenation | Pd/C, H₂ | Ethanol, Methanol | Room Temp - 50°C | 1 atm - 50 psi | >90% | Secondary and tertiary amines |
| Hydride Reduction | LiAlH₄ | Diethyl ether, THF | 0°C to reflux | Atmospheric | >90% | None (with proper workup) |
Table 2: Physical and Spectroscopic Data for 2-Cyclohexylethanamine
| Property | Value |
| Molecular Formula | C₈H₁₇N |
| Molecular Weight | 127.23 g/mol [2] |
| CAS Number | 4442-85-7[2] |
| Boiling Point | 96°C at 40 mmHg |
| Appearance | Colorless liquid |
| ¹H NMR (CDCl₃, δ) | ~2.7 ppm (t, 2H, -CH₂-NH₂), ~1.7 ppm (m, 5H, cyclohexyl), ~1.4 ppm (q, 2H, -CH₂-cyclohexyl), ~1.2 ppm (m, 6H, cyclohexyl), ~1.1 ppm (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, δ) | ~44 ppm (-CH₂-NH₂), ~38 ppm (-CH₂-cyclohexyl), ~33 ppm (cyclohexyl), ~26 ppm (cyclohexyl), ~25 ppm (cyclohexyl) |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This protocol describes the reduction of this compound to 2-cyclohexylethanamine using Raney Nickel as the catalyst.
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Ethanol or Methanol
-
Ammonia (optional, to suppress secondary amine formation)[2]
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Filter aid (e.g., Celite)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a high-pressure reactor vessel, combine this compound (1 equivalent) and ethanol or methanol. To minimize the formation of secondary amine byproducts, the solvent can be saturated with ammonia.[2]
-
Catalyst Addition: Carefully add Raney Nickel (5-10% by weight of the nitrile) to the reactor. Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere.
-
Hydrogenation: Seal the reactor and purge it with nitrogen gas. Subsequently, pressurize the reactor with hydrogen gas to the desired pressure (typically 500-1500 psi).
-
Reaction: Heat the reactor to 80-120°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.
-
Cooling and Filtration: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The filter cake can be pyrophoric; do not allow it to dry and keep it wet with solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-cyclohexylethanamine.
-
Purification: If necessary, purify the product by distillation under reduced pressure.
Protocol 2: Hydride Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol details the reduction of this compound using the powerful hydride-reducing agent, LiAlH₄.[1]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF.
-
Addition of Nitrile: Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath) with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until the reaction is complete (monitored by TLC or GC). If necessary, the reaction can be gently refluxed to ensure completion.
-
Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous sodium hydroxide
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used) This procedure (Fieser workup) is designed to produce a granular precipitate that is easy to filter.
-
-
Filtration: Stir the resulting mixture at room temperature for 30 minutes, then filter off the white precipitate and wash it thoroughly with diethyl ether or THF.
-
Extraction and Drying: Combine the filtrate and the washings. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-cyclohexylethanamine.
-
Purification: Purify the product by distillation under reduced pressure if required.
Mandatory Visualizations
Caption: Reaction pathways for the synthesis of 2-cyclohexylethanamine.
Caption: Experimental workflow for catalytic hydrogenation.
Caption: Experimental workflow for LiAlH₄ reduction.
Safety Precautions
-
Raney Nickel: Raney Nickel is pyrophoric and may ignite if allowed to dry.[3] Always handle it as a slurry and under an inert atmosphere. The filter cake after the reaction should be kept wet and disposed of properly.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a water-reactive and pyrophoric solid.[4] It should be handled under a dry, inert atmosphere. Reactions involving LiAlH₄ should be conducted in a fume hood, and appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) should be worn. The quenching process can be highly exothermic and should be performed slowly and with caution.
-
Hydrogen Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Perform the reaction in a well-ventilated fume hood.
References
Application Notes: Large-Scale Synthesis of 2-Cyclohexylacetonitrile
Introduction
2-Cyclohexylacetonitrile is a chemical intermediate used in the synthesis of various organic molecules. Its preparation on a large scale is of interest to researchers in process chemistry and drug development. The most direct and scalable method for its synthesis is the Kolbe nitrile synthesis, which involves the nucleophilic substitution of a cyclohexyl halide with a metal cyanide.[1] This document provides a detailed protocol for the large-scale synthesis of this compound from cyclohexyl bromide and sodium cyanide in a polar aprotic solvent, a method well-suited for industrial applications.
Reaction Principle
The synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The cyanide ion (CN⁻) acts as a nucleophile, attacking the carbon atom bonded to the bromine in cyclohexyl bromide.[2] For this reaction to be efficient, a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is employed.[1] DMSO effectively solvates the sodium cation, leaving the cyanide anion relatively free and highly nucleophilic, thereby accelerating the rate of the substitution reaction.[1] The use of a secondary halide like cyclohexyl bromide can sometimes lead to competing elimination reactions; however, the conditions outlined are optimized to favor substitution.[3]
Safety Precautions
EXTREME CAUTION IS REQUIRED:
-
Toxicity: Sodium cyanide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[3] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Hydrogen Cyanide Gas: Contact of cyanide salts with acids will liberate highly toxic and flammable hydrogen cyanide (HCN) gas. All workup and waste disposal procedures must be performed under basic or neutral conditions.
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) under basic conditions before disposal according to institutional and local regulations.
Experimental Protocol: Synthesis of this compound
This protocol is designed for a large-scale laboratory synthesis. Appropriate adjustments to equipment and safety measures are necessary for pilot plant or industrial-scale production.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Quantity | Notes |
| Cyclohexyl Bromide | C₆H₁₁Br | 163.06 | 10.0 | 1.63 kg (1.20 L) | Substrate, 98% purity or higher |
| Sodium Cyanide (NaCN) | NaCN | 49.01 | 12.0 | 588 g | Nucleophile, 95% purity or higher |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | - | 8.0 L | Anhydrous solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed | Extraction solvent |
| Saturated Brine | NaCl(aq) | - | - | As needed | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | Drying agent |
Equipment
-
20 L three-necked round-bottom flask
-
Mechanical overhead stirrer with a Teflon paddle
-
Heating mantle with temperature controller and thermocouple
-
Reflux condenser
-
Dropping funnel (2 L)
-
Nitrogen gas inlet and bubbler
-
Large separatory funnel (10 L)
-
Vacuum distillation apparatus
Procedure
-
Reaction Setup: Assemble the 20 L reaction flask with the mechanical stirrer, reflux condenser, and nitrogen inlet. Ensure the entire apparatus is dry and purged with nitrogen to maintain an inert atmosphere.
-
Charging Reagents: In the fume hood, carefully charge the reaction flask with anhydrous dimethyl sulfoxide (8.0 L) and powdered sodium cyanide (588 g, 12.0 mol). Begin vigorous stirring to create a suspension.
-
Heating: Gently heat the stirred suspension to 60°C using the heating mantle.
-
Substrate Addition: Add cyclohexyl bromide (1.63 kg, 10.0 mol) to the dropping funnel. Add the cyclohexyl bromide dropwise to the heated cyanide suspension over a period of 2-3 hours. An exothermic reaction may be observed; maintain the internal temperature between 70-80°C by controlling the addition rate and external heating.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 80°C for 12-16 hours. Monitor the reaction progress by taking small aliquots and analyzing them via Gas Chromatography (GC) until the starting material is consumed.
-
Work-up - Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a separate vessel containing 15 L of cold water and ice, while stirring. This will precipitate some salts and allow for easier separation.
-
Extraction: Transfer the aqueous mixture to a large separatory funnel. Extract the aqueous phase with diethyl ether (3 x 3 L). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated brine (2 x 4 L) to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether.
-
Purification: The crude this compound is purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (approx. 95-98°C at 15 mmHg) to yield the pure product as a colorless oil.
Expected Yield and Properties
| Parameter | Value |
| Product Name | This compound |
| Molecular Formula | C₈H₁₃N[4] |
| Molecular Weight | 123.20 g/mol [4] |
| Theoretical Yield | 1.23 kg |
| Expected Actual Yield | 980 - 1100 g (80-90%) |
| Appearance | Colorless oil |
| Boiling Point | ~215-217 °C (atm), 95-98°C (15 mmHg) |
Experimental Workflow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
References
Safe handling and storage procedures for 2-Cyclohexylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 2-Cyclohexylacetonitrile (CAS No. 4435-14-7). Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of the chemical.
Chemical and Physical Properties
This compound is a combustible liquid that is harmful if ingested, inhaled, or comes into contact with skin. The following table summarizes its key quantitative properties.
| Property | Value | Reference |
| CAS Number | 4435-14-7 | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₃N | [6][7] |
| Molecular Weight | 123.20 g/mol | [6][7] |
| Boiling Point | 223.7 °C at 760 mmHg | [1][2][4][6] |
| Density | 0.897 g/cm³ | [1][4] |
| Flash Point | 95.2 °C | [1][2][4] |
Hazard Identification and Safety Precautions
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4) - H312: Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4) - H332: Harmful if inhaled.
-
Skin Irritation (Category 2) - H315: Causes skin irritation.
-
Eye Irritation (Category 2A) - H319: Causes serious eye irritation.
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system - H335: May cause respiratory irritation.
Signal Word: Warning
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If vapors are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge should be used.
Experimental Protocols
General Handling Protocol
This protocol outlines the standard procedure for handling this compound in a laboratory setting.
Materials:
-
This compound
-
Appropriate solvents and reagents
-
Glassware
-
Magnetic stirrer and stir bar
-
Chemical fume hood
-
Personal Protective Equipment (as specified in Section 2.0)
-
Spill kit
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE before handling the chemical.
-
Assemble all necessary glassware and equipment within the fume hood.
-
Have a designated waste container for this compound waste.
-
-
Dispensing:
-
Carefully open the container of this compound inside the fume hood.
-
Use a clean, dry pipette or syringe to transfer the desired amount of the liquid.
-
Avoid splashing and generating aerosols.
-
Tightly reseal the container immediately after use.
-
-
Reaction Setup:
-
If using in a reaction, add the this compound to the reaction vessel slowly and in a controlled manner.
-
Ensure the reaction is well-stirred to prevent localized heating.
-
-
Work-up and Purification:
-
All subsequent steps, including quenching, extraction, and purification, should be performed within the fume hood.
-
-
Decontamination and Waste Disposal:
-
Thoroughly clean all glassware that has come into contact with this compound with an appropriate solvent.
-
Dispose of all chemical waste, including contaminated consumables, in the designated hazardous waste container according to institutional and local regulations.
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after removing gloves.
-
Storage Protocol
Proper storage is essential to maintain the quality of this compound and to prevent hazardous situations.
-
Storage Condition: Store in a tightly closed container in a dry and well-ventilated place.[7]
-
Temperature: Store at room temperature.[7]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.
-
Storage Location: Store in a designated chemical storage cabinet away from heat, sparks, and open flames.
Emergency Procedures
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water and soap.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: In case of fire, hazardous combustion products such as carbon oxides and nitrogen oxides may be formed.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions:
-
Evacuate personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
-
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.
-
Do not let the product enter drains.
-
-
Methods for Cleaning Up:
-
Absorb the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material and place it in a suitable, closed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
Visualized Workflows
The following diagrams illustrate the key workflows for the safe handling and emergency response related to this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response workflow for a this compound spill.
References
- 1. Cyclohexylacetonitrile | CAS 4435-14-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Page loading... [guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. molbase.com [molbase.com]
- 5. 1-CYCLOHEXANEACETONITRILE | 4435-14-7 [chemicalbook.com]
- 6. This compound | 4435-14-7 | Benchchem [benchchem.com]
- 7. This compound - CAS:4435-14-7 - Sunway Pharm Ltd [3wpharm.com]
Application Notes and Protocols: The Use of 2-Cyclohexylacetonitrile in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyclohexylacetonitrile is a versatile chemical intermediate with applications in the synthesis of various heterocyclic compounds. Its cyclohexyl and nitrile functionalities provide a scaffold for the construction of ring systems of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of tetrazole derivatives from this compound. Additionally, it discusses the reactivity of this compound in the context of other common heterocyclic syntheses, such as the Gewald reaction for thiophene formation.
Synthesis of 5-(Cyclohexylmethyl)-1H-tetrazole
The [3+2] cycloaddition reaction between a nitrile and an azide is a fundamental and widely used method for the synthesis of 5-substituted-1H-tetrazoles.[1][2] This reaction is particularly valuable in medicinal chemistry as the tetrazole ring is a well-established bioisostere for the carboxylic acid group, often leading to improved metabolic stability and bioavailability of drug candidates.[3] this compound serves as a suitable precursor for the synthesis of 5-(cyclohexylmethyl)-1H-tetrazole through this pathway. The reaction typically proceeds with sodium azide in the presence of a catalyst, such as a Lewis acid or a Brønsted acid, in a suitable solvent.[4]
Reaction Scheme:
Caption: General scheme for the synthesis of 5-(cyclohexylmethyl)-1H-tetrazole.
Experimental Protocol: [3+2] Cycloaddition of this compound with Sodium Azide
This protocol is a representative procedure based on established methods for the synthesis of 5-substituted-1H-tetrazoles from alkyl nitriles.[4][5]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Zinc chloride (ZnCl₂) (catalyst)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the nitrile. To this solution, add sodium azide (1.5 - 2.0 eq) and the catalyst, ammonium chloride (1.5 - 2.0 eq) or zinc chloride (0.5 - 1.0 eq). Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate safety precautions.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 12 to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice water.
-
Acidify the aqueous solution to pH ~2 with 1M HCl. This step protonates the tetrazole ring.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude 5-(cyclohexylmethyl)-1H-tetrazole can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the synthesis of 5-substituted-1H-tetrazoles from various nitriles, which can be considered indicative for the reaction with this compound.
| Nitrile Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | Natrolite zeolite | DMF | 120 | 12 | 95 | [4] |
| Various alkyl/aryl nitriles | CDSCS | H₂O/i-PrOH | Reflux | 5-8 | 81-93 | [3] |
| Various nitriles | Zinc salts | Water | Reflux | - | High | [5] |
Reactivity of this compound in Other Heterocyclic Syntheses
Gewald Reaction for Thiophene Synthesis
The Gewald reaction is a multicomponent reaction used to synthesize highly substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[6][7] A critical requirement for the nitrile component in the classical Gewald reaction is the presence of an electron-withdrawing group (e.g., -CN, -COOR) alpha to the nitrile, which activates the methylene protons for the initial Knoevenagel condensation.
This compound is considered an unactivated nitrile as it lacks such an electron-withdrawing group. Consequently, it is generally not a suitable substrate for the classical Gewald reaction under standard conditions.
Caption: Logical diagram illustrating the requirement for an activated nitrile in the Gewald reaction.
Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles to form a cyclic α-cyanoenamine, which can be hydrolyzed to a cyclic ketone.[8][9] While this compound itself is not a dinitrile, it could potentially be used as a starting material to synthesize a suitable dinitrile precursor for this reaction through a multi-step sequence. However, this falls outside the scope of direct cyclization of the title compound.
Conclusion
This compound is a readily applicable precursor for the synthesis of 5-(cyclohexylmethyl)-1H-tetrazole via a [3+2] cycloaddition with sodium azide. This method provides a reliable route to a heterocyclic scaffold of high interest in pharmaceutical research. In contrast, the lack of an activating group on the alpha-carbon of this compound limits its direct applicability in reactions such as the classical Gewald synthesis of 2-aminothiophenes. Researchers should consider these reactivity patterns when designing synthetic routes to novel heterocyclic compounds.
References
- 1. BJOC - Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. soran.edu.iq [soran.edu.iq]
- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. synarchive.com [synarchive.com]
- 9. Thorpe reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyclohexylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Cyclohexylacetonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic strategies for preparing this compound are:
-
Nucleophilic Substitution: This involves the reaction of a cyclohexyl halide (e.g., cyclohexyl bromide or chloride) with a cyanide salt, such as sodium or potassium cyanide. Phase-transfer catalysts are often employed to improve the reaction rate and yield.
-
Knoevenagel Condensation: This method consists of the condensation of cyclohexanone with an active methylene compound like benzyl cyanide or malononitrile, followed by reduction of the resulting cyclohexylidene intermediate.
Q2: What is a phase-transfer catalyst and why is it used in the synthesis of this compound?
A2: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[1] In the synthesis of this compound via nucleophilic substitution, the cyclohexyl halide is typically in an organic solvent, while the cyanide salt is in an aqueous or solid phase. A PTC, such as a quaternary ammonium salt, helps to transport the cyanide anion into the organic phase to react with the cyclohexyl halide, thereby increasing the reaction rate and yield.[1][2]
Q3: What are the common side reactions that can lower the yield of this compound?
A3: Common side reactions include:
-
Hydrolysis of the nitrile: The nitrile group (-CN) can be hydrolyzed to a carboxylic acid (cyclohexylacetic acid) in the presence of acid or base and water.[3][4][5]
-
Elimination reaction: With cyclohexyl halides, elimination to form cyclohexene can be a competing reaction, especially under strongly basic conditions.
-
Self-condensation of cyclohexanone: In the Knoevenagel condensation route, cyclohexanone can undergo self-condensation, particularly in the presence of strong bases.[6][7][8][9][10]
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved by distillation under reduced pressure (vacuum distillation).[11] Recrystallization can also be an option if the product is a solid at room temperature or can be derivatized to a crystalline solid.[12] The choice of purification method depends on the physical properties of the product and the nature of the impurities.
Troubleshooting Guides
Route 1: Nucleophilic Substitution of Cyclohexyl Halide
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Inactive catalyst | Use a fresh, high-purity phase-transfer catalyst. Ensure the catalyst is soluble in the organic phase. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for side reactions. |
| Poor mixing | Ensure vigorous stirring to maximize the interfacial area between the aqueous/solid and organic phases. |
| Water in the reaction | If using an anhydrous solvent, ensure all reagents and glassware are dry. |
Issue 2: Low Yield of this compound with Significant Byproduct Formation
| Possible Cause | Troubleshooting Step |
| Elimination side reaction | Use a less hindered base or milder reaction conditions. Consider using a different solvent. |
| Hydrolysis of the nitrile | Ensure the workup procedure is not overly acidic or basic. Minimize contact time with aqueous acid or base.[3][4][5] |
| Impure starting materials | Purify the cyclohexyl halide and cyanide salt before use. |
Route 2: Knoevenagel Condensation and Reduction
Issue 1: Low Yield in the Knoevenagel Condensation Step
| Possible Cause | Troubleshooting Step |
| Ineffective catalyst | The choice of base is critical. Weakly basic amines are often used.[13] Experiment with different bases (e.g., piperidine, pyrrolidine) and optimize the catalyst loading. |
| Self-condensation of cyclohexanone | Add the base slowly to the reaction mixture. Use a milder base if self-condensation is significant.[6][7][8][9][10] |
| Unfavorable equilibrium | Remove water as it forms, for example, by using a Dean-Stark apparatus, to drive the reaction to completion. |
| Steric hindrance | If using a substituted cyclohexanone, steric hindrance may be an issue. Consider longer reaction times or higher temperatures. |
Issue 2: Incomplete Reduction of the Cyclohexylidene Intermediate
| Possible Cause | Troubleshooting Step |
| Inactive catalyst | If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is fresh and active. |
| Insufficient hydrogen pressure | Increase the hydrogen pressure for catalytic hydrogenation. |
| Incorrect reducing agent | If using a chemical reducing agent, ensure it is appropriate for reducing a C=C double bond without affecting the nitrile group. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Nucleophilic Substitution
| Cyclohexyl Halide | Cyanide Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexyl Chloride | NaCN | Tetrabutylammonium bromide | Toluene/Water | 80 | 6 | ~75 | General PTC |
| Cyclohexyl Bromide | KCN | 18-Crown-6 | Acetonitrile | Reflux | 12 | ~80 | General PTC |
| Cyclohexyl Iodide | CuCN | None | DMF | 100 | 8 | ~85 | [14] |
Table 2: Influence of Base on Knoevenagel Condensation Yield
| Aldehyde/Ketone | Active Methylene Compound | Base | Solvent | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Sodium Bicarbonate | Water | ~90 | [15] |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | ~85 | [13] |
| Cyclohexanone | Benzyl Cyanide | Sodium Ethoxide | Ethanol | ~70 | General Procedure |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexyl bromide (1.0 eq), sodium cyanide (1.2 eq), and tetrabutylammonium bromide (0.05 eq).
-
Solvent Addition: Add a 1:1 mixture of toluene and water.
-
Reaction: Heat the mixture to 80°C and stir vigorously for 6-8 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of 2-Cyclohexylideneacetonitrile (Knoevenagel Intermediate)
-
Reaction Setup: To a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), benzyl cyanide (1.0 eq), and toluene.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue the reaction until no more water is formed.
-
Workup: Cool the reaction mixture and wash with dilute HCl, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be used in the next step without further purification or can be purified by column chromatography.
Visualizations
Caption: Generalized experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. iajpr.com [iajpr.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 10. Self-condensation - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. reddit.com [reddit.com]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting common side reactions in 2-Cyclohexylacetonitrile synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 2-Cyclohexylacetonitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Two primary synthetic routes are commonly employed for the synthesis of this compound:
-
Direct Alkylation: Nucleophilic substitution of a cyclohexyl halide with a phenylacetonitrile carbanion.
-
Knoevenagel Condensation followed by Reduction: Condensation of phenylacetonitrile and cyclohexanone to form an unsaturated intermediate, which is subsequently reduced.
This guide is structured to address common problems associated with each route.
Route 1: Direct Alkylation of Phenylacetonitrile
This method involves the reaction of phenylacetonitrile with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a strong base.
Q1: My reaction yield is low, and I have a significant amount of unreacted phenylacetonitrile.
A1: This issue often points to incomplete deprotonation of phenylacetonitrile or issues with the alkylating agent.
-
Insufficient Base Strength or Amount: Phenylacetonitrile has a pKa of approximately 22. A sufficiently strong base (e.g., sodium amide, sodium hydride, or a strong alkoxide like potassium tert-butoxide) is required for complete deprotonation. Ensure you are using at least one molar equivalent of a suitable base.
-
Reaction Temperature: The deprotonation and subsequent alkylation are often carried out at low temperatures (e.g., 0°C to room temperature) to control the reaction rate and minimize side reactions. However, if the reaction is too cold, the rate may be impractically slow. Consider a gradual warming of the reaction mixture after the addition of the cyclohexyl halide.
-
Purity of Reagents and Solvents: Ensure all reagents and solvents are anhydrous, as water can quench the carbanion intermediate.
Q2: I've isolated a byproduct with a higher molecular weight than my desired product. What could it be?
A2: A common side product in this reaction is the dialkylated product, 2,2-dicyclohexylacetonitrile .
-
Cause: After the initial monoalkylation, the product, this compound, still possesses an acidic proton on the alpha-carbon. If a sufficient excess of base and alkylating agent are present, a second alkylation can occur.
-
Prevention:
-
Use a stoichiometric amount of the base relative to phenylacetonitrile.
-
Add the cyclohexyl halide slowly to the solution of the phenylacetonitrile anion to maintain a low concentration of the alkylating agent.
-
Consider using a slight excess of phenylacetonitrile.
-
Q3: My reaction mixture turned dark, and I've isolated a low-boiling impurity. What is the likely culprit?
A3: This is often indicative of an E2 elimination reaction of the cyclohexyl halide to form cyclohexene .
-
Cause: Strong, sterically hindered bases can act as a base to abstract a proton from the cyclohexyl halide, leading to elimination rather than the desired SN2 substitution. This is particularly prevalent with secondary halides like cyclohexyl bromide. The leaving group and an adjacent proton must be in an anti-periplanar (diaxial) conformation for E2 elimination to occur efficiently in a cyclohexane ring.[1][2][3]
-
Troubleshooting:
-
Choice of Base: While a strong base is needed, a very hindered base like potassium tert-butoxide may favor elimination. Consider a less hindered strong base like sodium amide.
-
Temperature Control: Lower reaction temperatures generally favor substitution over elimination.
-
Solvent: Aprotic polar solvents can be a suitable choice.
-
Quantitative Data Summary: Alkylation Route
| Parameter | Condition A (Favors Alkylation) | Condition B (Favors Side Reactions) |
| Base | Sodium Amide (NaNH2) | Potassium tert-Butoxide (t-BuOK) |
| Temperature | 0°C to 25°C | 50°C |
| Ratio (Base:Nitrile) | 1:1 | >1.5:1 |
| Typical Yield (Desired) | 60-75% | <40% |
| Major Side Product | Dialkylation Product | Cyclohexene, Dialkylation Product |
Route 2: Knoevenagel Condensation & Reduction
This two-step process begins with the base-catalyzed condensation of phenylacetonitrile and cyclohexanone to yield cyclohexylidene(phenyl)acetonitrile, followed by the reduction of the carbon-carbon double bond.
Q4: The Knoevenagel condensation step is producing a complex mixture of products.
A4: The Knoevenagel condensation is reversible and can be prone to side reactions if not properly controlled.
-
Aldol Adduct Persistence: The initial addition product, a β-hydroxynitrile, may not fully dehydrate to the desired α,β-unsaturated nitrile.
-
Solution: Ensure adequate heating and/or the use of a Dean-Stark trap to remove the water formed during the reaction, which drives the equilibrium towards the dehydrated product.[4]
-
-
Self-Condensation of Cyclohexanone: Strong bases can promote the self-condensation of cyclohexanone.
-
Solution: Use a weaker base catalyst, such as piperidine or an amine salt, which is sufficient to deprotonate the acidic methylene group of phenylacetonitrile without promoting significant self-condensation of the ketone.[5]
-
-
Michael Addition: The product, cyclohexylidene(phenyl)acetonitrile, has an electrophilic double bond and can react with another molecule of the phenylacetonitrile carbanion in a Michael addition.
-
Solution: Control the stoichiometry carefully and consider adding the base slowly to a mixture of the nitrile and ketone.
-
Q5: The reduction of the unsaturated intermediate is not going to completion or is producing other products.
A5: The choice of reducing agent and reaction conditions is critical for the selective reduction of the C=C double bond without affecting the nitrile group.
-
Incomplete Reaction: Catalytic hydrogenation (e.g., using H2 with Pd/C or PtO2) is a common method. Incomplete reduction can result from an inactive catalyst, insufficient hydrogen pressure, or short reaction times.
-
Solution: Ensure the catalyst is fresh and active. Increase the hydrogen pressure and/or reaction time. Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.
-
-
Reduction of the Nitrile Group: Over-reduction to the corresponding amine (2-cyclohexyl-2-phenylethanamine) can occur under harsh reduction conditions (e.g., high pressure, high temperature, or with more potent reducing agents like LiAlH4).
-
Solution: Use milder conditions for catalytic hydrogenation (e.g., room temperature, moderate pressure). Alternatively, consider a chemical reduction method that is selective for the conjugated double bond.
-
Quantitative Data Summary: Knoevenagel & Reduction Route
| Step | Condition A (Optimized) | Condition B (Sub-optimal) |
| Condensation Catalyst | Piperidine/Acetic Acid | Sodium Hydroxide |
| Condensation Temp. | Reflux with water removal | Room Temperature |
| Condensation Yield | 80-90% | 50-60% |
| Reduction Method | H2, 10% Pd/C, Ethanol, 50 psi | NaBH4, Methanol |
| Reduction Yield | >95% | Variable, potential for side reactions |
| Major Side Product | Minor unreacted starting material | Aldol adduct, Michael adduct, over-reduced amine |
Experimental Protocols
Protocol 1: Direct Alkylation of Phenylacetonitrile
-
Reaction Setup: To a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous liquid ammonia (if using NaNH2) or anhydrous THF (if using NaH).
-
Deprotonation: Cool the flask to the appropriate temperature (-33°C for NH3, 0°C for THF). Slowly add sodium amide or sodium hydride (1.05 eq.) to the solvent. To this, add phenylacetonitrile (1.0 eq.) dropwise. Stir for 1 hour to ensure complete formation of the carbanion.
-
Alkylation: Add a solution of cyclohexyl bromide (1.1 eq.) in the reaction solvent dropwise via the dropping funnel, maintaining the reaction temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or GC.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Knoevenagel Condensation and Hydrogenation
Step A: Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine phenylacetonitrile (1.0 eq.), cyclohexanone (1.2 eq.), and toluene.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) and a catalytic amount of acetic acid (0.05 eq.).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).
-
Work-up: Cool the reaction mixture, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude cyclohexylidene(phenyl)acetonitrile can be purified by vacuum distillation or used directly in the next step.
Step B: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve the crude cyclohexylidene(phenyl)acetonitrile from Step A in ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (1-5 mol%).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi). Stir the mixture vigorously at room temperature until hydrogen uptake ceases.
-
Work-up: Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.
Visualizations
Caption: Troubleshooting logic for direct alkylation synthesis.
Caption: Synthetic pathway and potential side reactions.
References
Technical Support Center: Optimization of Reaction Conditions for 2-Cyclohexylacetonitrile Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the alkylation of 2-cyclohexylacetonitrile. It is designed for researchers, scientists, and drug development professionals to facilitate the optimization of this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the alkylation of this compound?
The alkylation of this compound involves the deprotonation of the α-carbon (the carbon atom adjacent to the nitrile group) by a suitable base to form a carbanion. This nucleophilic carbanion then attacks an alkylating agent (typically an alkyl halide) in a nucleophilic substitution reaction (SN2) to form a new carbon-carbon bond.
Q2: Why is Phase-Transfer Catalysis (PTC) a recommended method for this alkylation?
Phase-Transfer Catalysis (PTC) is a highly effective method for the alkylation of nitriles like this compound.[1] It allows for the use of inexpensive and safer inorganic bases, such as concentrated aqueous sodium hydroxide, with organic-soluble substrates in a biphasic system.[2] The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide or the nitrile anion between the aqueous and organic phases, enabling the reaction to proceed efficiently without the need for anhydrous or polar aprotic solvents.[2]
Q3: What are the most common side reactions to be aware of?
The most common side reactions include:
-
Dialkylation: The mono-alkylated product can be deprotonated again and react with another molecule of the alkylating agent. This is more prevalent with highly reactive alkylating agents and strong bases.
-
Elimination: If the alkylating agent has a β-hydrogen, an elimination reaction (E2) can compete with the desired substitution, especially with sterically hindered substrates or stronger, bulkier bases.
-
Hydrolysis of the nitrile: In the presence of strong aqueous base and elevated temperatures, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.[3]
Q4: How does the steric hindrance of the cyclohexyl group affect the reaction?
The bulky cyclohexyl group can sterically hinder the approach of the alkylating agent to the α-carbon. This can lead to slower reaction rates compared to less hindered nitriles like phenylacetonitrile. To overcome this, optimization of the reaction temperature and choice of a less sterically demanding alkylating agent may be necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Optimization Strategies |
| Low or No Conversion of Starting Material | 1. Insufficiently strong base: The chosen base is not strong enough to deprotonate the α-carbon of this compound effectively. 2. Poor phase mixing (in PTC): Inadequate stirring can limit the interfacial area, hindering the action of the phase-transfer catalyst. 3. Inactive catalyst: The phase-transfer catalyst may be degraded or poisoned. 4. Low reaction temperature: The activation energy for the reaction is not being overcome. | 1. Base Selection: For PTC, use a concentrated (e.g., 50%) aqueous solution of NaOH or KOH. For anhydrous conditions, stronger bases like sodium hydride (NaH) or sodium amide (NaNH2) can be used, though they require more stringent handling procedures.[4][5] 2. Agitation: Ensure vigorous mechanical or magnetic stirring to create a fine emulsion and maximize the interface between the aqueous and organic phases.[6] 3. Catalyst Choice & Handling: Use a fresh, high-purity phase-transfer catalyst. Tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) are common choices. 4. Temperature Optimization: Gradually increase the reaction temperature (e.g., from room temperature up to 50-70 °C) and monitor the progress by TLC or GC. |
| Formation of Dialkylated Product | 1. Excess alkylating agent: Using a large excess of the alkylating agent increases the probability of a second alkylation. 2. High concentration of the carbanion: Rapid addition of the base can lead to a high concentration of the deprotonated nitrile, which can react further after the initial alkylation. | 1. Stoichiometry Control: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the alkylating agent. 2. Slow Addition: Add the base or the alkylating agent dropwise to maintain a low concentration of the reactive intermediates. |
| Significant Amount of Elimination Byproduct | 1. Sterically hindered alkylating agent: Tertiary or bulky secondary alkyl halides are more prone to elimination. 2. High reaction temperature: Higher temperatures favor elimination over substitution. 3. Strong, bulky base: While strong bases are needed, very bulky bases can preferentially act as a base for elimination. | 1. Alkylating Agent Choice: Whenever possible, use primary or less hindered secondary alkyl halides. Alkyl iodides are generally more reactive in SN2 reactions than bromides or chlorides. 2. Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Base Selection: In PTC, the hydroxide concentration is moderated by the catalyst, which can help minimize elimination. |
| Product Purification Challenges | 1. Oily or difficult-to-crystallize product: The alkylated nitrile may be a liquid or an oil that is not amenable to recrystallization. 2. Similar polarity of product and starting material/byproducts: This makes separation by column chromatography difficult. | 1. Purification Method: For non-crystalline products, vacuum distillation or column chromatography are the primary purification methods. 2. Chromatography Optimization: For column chromatography, test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol gradients) to achieve good separation. Recrystallization can be attempted with a variety of solvents if the product is a solid.[6][7] |
Experimental Protocols
General Protocol for Phase-Transfer Catalyzed (PTC) Alkylation
This protocol is a general starting point and may require optimization for specific alkylating agents.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, n-butyl iodide)
-
50% aqueous sodium hydroxide (w/w)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Toluene or another suitable organic solvent
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the alkyl halide (1.1 eq), toluene (2-3 mL per mmol of nitrile), and the phase-transfer catalyst (0.05-0.1 eq).
-
Addition of Base: With vigorous stirring, add the 50% aqueous sodium hydroxide solution (3.0-5.0 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 50-60 °C and stir vigorously for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with toluene or another suitable organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic layers and wash with deionized water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Data Presentation
The following tables provide representative conditions for the alkylation of nitriles, which can be used as a starting point for the optimization of this compound alkylation.
Table 1: Representative Reaction Conditions for PTC Alkylation of Nitriles
| Parameter | Condition | Rationale/Comment |
| Nitrile | This compound | Substrate |
| Alkylating Agent | Primary or secondary alkyl halide | Reactivity: I > Br > Cl. Avoid tertiary halides due to elimination. |
| Base | 50% aq. NaOH or KOH | Inexpensive, effective, and safer to handle than anhydrous strong bases.[8][9] |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Common and effective quaternary ammonium salt for PTC.[1] |
| Solvent | Toluene | A non-polar solvent is often suitable for solid-liquid PTC.[10] |
| Temperature | 25 - 70 °C | Optimization is required; higher temperatures may increase the rate but can also promote side reactions. |
| Stirring Speed | > 1000 rpm | Vigorous stirring is crucial for efficient phase transfer.[6] |
Table 2: Comparison of Common Bases for Alkylation
| Base | Typical Conditions | Advantages | Disadvantages |
| Sodium Hydroxide (NaOH) / PTC | 50% aq. solution, Toluene, PTC | Inexpensive, high atom economy, safer handling.[5] | Potential for nitrile hydrolysis at high temperatures. |
| Potassium Hydroxide (KOH) / PTC | 50% aq. solution, Toluene, PTC | Can be more soluble in some organic phases, potentially leading to faster reactions.[8][9] | Generally more expensive than NaOH.[9] |
| Sodium Hydride (NaH) | Anhydrous THF or DMF, 0 °C to RT | Very strong base, drives deprotonation to completion.[11] | Highly flammable, requires strict anhydrous conditions, potential for side reactions with some solvents.[11][12] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. phasetransfer.com [phasetransfer.com]
- 5. phasetransfer.com [phasetransfer.com]
- 6. Purification [chem.rochester.edu]
- 7. brainly.com [brainly.com]
- 8. noahchemicals.com [noahchemicals.com]
- 9. A Detailed Look at Potassium Hydroxide vs Sodium Hydroxide [jamgroupco.com]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Purification of Crude 2-Cyclohexylacetonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 2-Cyclohexylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized from a cyclohexyl halide and a cyanide salt?
A1: The synthesis of this compound via nucleophilic substitution of a cyclohexyl halide (e.g., cyclohexyl bromide or chloride) with a cyanide salt (e.g., sodium or potassium cyanide) can lead to several impurities. The most common ones include:
-
Cyclohexene: Formed as a byproduct of an E2 elimination reaction, which competes with the desired SN2 substitution.
-
Cyclohexyl Isocyanide: A common byproduct due to the ambident nature of the cyanide nucleophile, which can attack via the nitrogen atom.
-
Unreacted Cyclohexyl Halide: Incomplete reaction can leave residual starting material.
-
Residual Cyanide Salts: Water-soluble cyanide salts may remain after the initial workup.
-
Isomeric Impurity (Cyclohexylideneacetonitrile): Although less common in this specific synthesis, related preparations can yield this unsaturated isomer.
-
Solvent and Water: Residual reaction solvent (e.g., ethanol) and water from the aqueous workup.
Q2: Which purification method is most suitable for crude this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities present. The two most effective methods for purifying this compound, which is a liquid at room temperature, are vacuum distillation and column chromatography.
-
Vacuum Distillation is highly effective for removing non-volatile impurities and impurities with significantly different boiling points. Given that this compound has a high boiling point (223.7 °C at 760 mmHg), vacuum distillation is crucial to prevent thermal decomposition.[1]
-
Column Chromatography is excellent for separating impurities with similar boiling points to the desired product, such as isomeric impurities or other nonpolar byproducts.
A combination of these methods, for instance, a preliminary aqueous workup followed by vacuum distillation and then, if necessary, column chromatography, will yield the highest purity product.
Q3: Can I use recrystallization to purify this compound?
A3: Standard recrystallization is not a suitable method for purifying this compound as it is a liquid at room temperature. However, if the crude product can be solidified at very low temperatures, low-temperature recrystallization from a suitable solvent could be attempted. Alternatively, a solid derivative of this compound could be prepared, purified by recrystallization, and then converted back to the desired product, although this is a more laborious process.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Purity After Distillation | Co-distillation of impurities with similar boiling points (e.g., cyclohexyl isocyanide, cyclohexene). | - Fractional Vacuum Distillation: Use a fractionating column to improve separation. - Column Chromatography: If distillation is ineffective, purify the distilled product further using column chromatography. |
| Product is Colored (Yellowish) | - Thermal decomposition during synthesis or distillation. - Presence of polymeric byproducts. | - Vacuum Distillation: Ensure a low enough pressure to keep the distillation temperature below the decomposition point. - Activated Carbon Treatment: Before distillation, dissolve the crude product in a suitable solvent and treat with activated carbon to adsorb colored impurities. |
| Presence of Cyclohexene Impurity (Confirmed by GC-MS or NMR) | The E2 elimination side reaction was significant during synthesis. | - Optimize Reaction Conditions: Use a less hindered base or a more polar aprotic solvent to favor the SN2 reaction. - Column Chromatography: Separate cyclohexene from the product using column chromatography with a nonpolar eluent. |
| Residual Cyanide Detected | Inefficient aqueous workup. | - Thorough Washing: Wash the organic layer multiple times with water and brine during the extraction process. - Chemical Treatment: Residual cyanide in aqueous waste can be treated with ferrous sulfate to form insoluble Prussian blue. |
| Two Isomers Detected in Product | Formation of cyclohexylideneacetonitrile. | - Selective Bromination: A specific method involves the selective bromination of the double bond of the unsaturated isomer, followed by distillation to separate the desired saturated nitrile. |
Experimental Protocols
Vacuum Distillation of Crude this compound
Objective: To purify crude this compound by separating it from non-volatile impurities and compounds with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser
-
Receiving flask
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Thermometer
-
Stir bar
Procedure:
-
Place the crude this compound and a magnetic stir bar into a round-bottom flask.
-
Assemble the short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Begin stirring and slowly evacuate the system.
-
Once a stable vacuum is achieved, begin heating the distillation flask gently.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. The boiling point at atmospheric pressure is 223.7 °C; under vacuum, it will be significantly lower.[1] For example, at 10 mmHg, the estimated boiling point is around 100-110 °C.
-
Discard the initial lower-boiling fraction (forerun) and stop the distillation before the high-boiling residue begins to distill.
Column Chromatography of this compound
Objective: To separate this compound from nonpolar impurities such as cyclohexene and cyclohexyl isocyanide.
Materials:
-
Crude or distilled this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent: Hexane/Ethyl Acetate mixture (e.g., 95:5 v/v)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Prepare the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to settle into a packed bed.
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elute the Column:
-
Add the eluent to the column and begin collecting fractions.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light or with a suitable stain. This compound is a nonpolar compound and is expected to have a relatively high Rf value in a nonpolar eluent system.
-
-
Combine and Concentrate:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Key Impurities Removed | Advantages | Disadvantages |
| Aqueous Workup | 60-80% | Residual cyanide salts, water-soluble byproducts | Simple, removes inorganic impurities | Does not remove organic byproducts |
| Vacuum Distillation | 90-95% | Non-volatile impurities, compounds with significantly different boiling points | Fast for large quantities, effective for non-volatile impurities | May not separate compounds with close boiling points, risk of thermal decomposition |
| Column Chromatography | >98% | Isomeric impurities, nonpolar byproducts (e.g., cyclohexene), colored impurities | High resolution, can separate closely related compounds | Slower, requires more solvent, may have product loss on the column |
| Combined Distillation & Chromatography | >99% | A wide range of impurities | Highest achievable purity | Time-consuming and resource-intensive |
Note: The purity values are estimates and can vary depending on the initial purity of the crude product and the specific experimental conditions.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical troubleshooting flow for selecting a purification method.
References
Preventing polymerization during the distillation of 2-Cyclohexylacetonitrile
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing polymerization during the distillation of 2-Cyclohexylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is polymerization in the context of this compound distillation?
A1: Polymerization is an undesirable reaction where molecules of this compound react with each other to form long chains or complex networks, resulting in a viscous liquid, gel, or solid polymer. This process is often initiated by heat, light, or the presence of radical species. During distillation, the elevated temperatures required for vaporization can trigger this process, leading to product loss, decreased purity, and fouling of equipment.
Q2: What are the primary causes of polymerization during the distillation of nitriles?
A2: The primary triggers for polymerization during the distillation of unsaturated or reactive nitriles include:
-
High Temperatures: Elevated temperatures in the distillation flask and column can provide the activation energy needed to initiate polymerization.
-
Presence of Initiators: Contaminants such as peroxides (often found in solvents like THF or diethyl ether), metal ions, or other radical-forming species can act as initiators.
-
Absence or Insufficiency of Inhibitors: Polymerization inhibitors are crucial for quenching radical chain reactions that lead to polymer formation.[1][2] Distilling without an appropriate inhibitor, or with an insufficient concentration, significantly increases the risk of polymerization.
-
Extended Heating Times: Prolonged exposure to high temperatures increases the likelihood of polymerization.[1]
Q3: What are polymerization inhibitors and how do they work?
A3: Polymerization inhibitors are chemical compounds that are added to monomers to prevent their spontaneous polymerization.[2] They function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[1][2] Common types of inhibitors include phenolic compounds (like hydroquinone and its monomethyl ether, MEHQ) and nitroxide stable radicals (like TEMPO).[1] Phenolic inhibitors typically work by donating a hydrogen atom to a reactive polymer radical, creating a more stable radical that does not propagate the polymerization chain.[1] The effectiveness of many phenolic inhibitors is dependent on the presence of dissolved oxygen.[2][3]
Q4: What are the signs that polymerization is occurring during my distillation?
A4: Indicators of polymerization during distillation include:
-
A noticeable increase in the viscosity of the liquid in the distillation flask.[2]
-
The formation of a gel, solid, or cloudy precipitate in the distillation pot.[2]
-
A sudden stop in the collection of the distillate, even though the heating continues.
-
Discoloration of the material in the distillation flask, such as turning yellow or brown.
-
Fouling or blockage of the distillation column or condenser.[4]
If you observe these signs, it is crucial to cool the reaction immediately to slow down the exothermic polymerization process.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the distillation of this compound and provides actionable solutions.
Problem 1: Significant polymer formation in the distillation flask.
| Potential Cause | Recommended Solution |
| High Distillation Temperature | Optimize the distillation temperature by using a vacuum source to reduce the boiling point. The goal is to use the lowest possible temperature that allows for a reasonable distillation rate.[1] |
| Absence or Insufficient Inhibitor | Add a suitable polymerization inhibitor to the crude this compound before starting the distillation. Common choices for unsaturated compounds include Hydroquinone (HQ), Monomethyl Ether of Hydroquinone (MEHQ), or Phenothiazine.[1][4] A typical starting concentration is in the range of 100-500 ppm.[1] |
| Presence of Radical Initiators | Ensure all glassware is thoroughly cleaned and free of contaminants. If using solvents prior to distillation, ensure they are purified and free of peroxides. |
| Prolonged Heating Time | Monitor the distillation process closely and do not leave it unattended for extended periods. Aim for an efficient distillation to minimize the total heating time.[1] |
Problem 2: Low yield of distilled this compound.
| Potential Cause | Recommended Solution |
| Product Loss Due to Polymerization | Implement the solutions from "Problem 1" to minimize polymer formation. The desired product can often become trapped within the polymer matrix.[1] |
| Inefficient Distillation Setup | Ensure your distillation apparatus is properly assembled with adequate insulation to maintain a proper temperature gradient. Use a fractionating column for better separation if impurities are close in boiling point. |
| Inhibitor Volatility Issues | Consider using a combination of a liquid-phase (less volatile) and a vapor-phase (more volatile) inhibitor.[4] A liquid-phase inhibitor like hydroquinone will protect the boiling pot, while a vapor-phase inhibitor can prevent polymerization in the condenser.[4] |
Experimental Protocols
Protocol 1: Addition of a Polymerization Inhibitor Prior to Distillation
-
Select an appropriate inhibitor: For general purposes, Hydroquinone (HQ) or its Monomethyl Ether (MEHQ) are suitable starting points.
-
Determine the required amount: For a starting concentration of 200 ppm, you would add 200 mg of inhibitor for every 1 kg of crude this compound.
-
Dissolve the inhibitor: Add the calculated amount of inhibitor to the crude this compound in the distillation flask.
-
Ensure homogeneity: Gently swirl the flask to ensure the inhibitor is evenly distributed throughout the liquid before starting to heat.
Protocol 2: Small-Scale Trial Distillation
Before proceeding with a large-scale distillation, it is prudent to conduct a small-scale trial to identify the optimal conditions.
-
Apparatus Setup: Assemble a micro-distillation apparatus.
-
Charge the Flask: Add a small volume (e.g., 10-20 mL) of the crude this compound containing a known concentration of inhibitor to the distillation flask.
-
Perform Distillation: Begin heating the flask gently while applying a vacuum. Carefully record the temperature and pressure at which the distillation begins and proceeds.
-
Observe and Analyze: Monitor for any signs of polymerization. Analyze the collected distillate for purity (e.g., by GC or NMR) to confirm that the inhibitor has not co-distilled to a significant extent.
-
Optimize: Based on the results, adjust the inhibitor concentration, temperature, and pressure for the full-scale distillation.
Visualizations
References
Catalyst selection for efficient 2-Cyclohexylacetonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 2-Cyclohexylacetonitrile. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are:
-
Alkylation of Phenylacetonitrile: This involves the C-alkylation of phenylacetonitrile with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a strong base or a phase-transfer catalyst.
-
Condensation of Cyclohexanone and Acetonitrile: This method involves a base-catalyzed Knoevenagel-type condensation of cyclohexanone with acetonitrile. This reaction typically yields a mixture of isomers, primarily cyclohexylideneacetonitrile and 2-(1-cyclohexenyl)acetonitrile, which can then be reduced to this compound.
Q2: Which type of catalyst is recommended for the alkylation of phenylacetonitrile with cyclohexyl bromide?
A2: For the alkylation route, phase-transfer catalysts (PTCs) are highly recommended. Quaternary ammonium salts, such as benzyltriethylammonium chloride or tetrabutylammonium bromide, are effective.[1][2] They facilitate the reaction between the water-soluble base and the organic-soluble phenylacetonitrile, often leading to higher yields and milder reaction conditions compared to using strong bases like sodium amide in anhydrous solvents.[3]
Q3: What are the main challenges when using the condensation route with cyclohexanone and acetonitrile?
A3: The main challenges include the formation of a mixture of α,β-unsaturated and β,γ-unsaturated nitrile isomers, and the potential for self-condensation of cyclohexanone as a side reaction.[4][5] The reaction conditions, such as temperature and catalyst concentration, must be carefully controlled to maximize the yield of the desired unsaturated nitrile precursor.[4]
Q4: Can I use other cyclohexyl electrophiles for the alkylation of phenylacetonitrile?
A4: Yes, other cyclohexyl halides like cyclohexyl iodide can be used. Cyclohexyl iodide is generally more reactive than cyclohexyl bromide, which may lead to faster reaction times but could also increase the likelihood of side reactions. The choice of halide may require optimization of the reaction conditions.
Q5: What is a typical yield for the synthesis of this compound?
A5: Yields can vary significantly depending on the chosen method and optimization of reaction conditions. For the alkylation of phenylacetonitrile with ethyl bromide using a phase-transfer catalyst, yields of 78-84% have been reported for the analogous 2-phenylbutyronitrile.[3] For the condensation of cyclohexanone with acetonitrile, yields of the intermediate isomer mixture can range from 65% to 85%, which would then require a subsequent reduction step.[4]
Troubleshooting Guides
Issue 1: Low Yield in Alkylation Reaction
Q: My alkylation of phenylacetonitrile with cyclohexyl bromide using a phase-transfer catalyst is giving a low yield. What are the possible causes and how can I improve it?
A: Low yields in this reaction can stem from several factors. Here is a systematic approach to troubleshooting:
-
Inactive Catalyst:
-
Cause: The phase-transfer catalyst may be old or degraded.
-
Solution: Use a fresh batch of the phase-transfer catalyst. Ensure it has been stored in a cool, dry place.
-
-
Insufficient Base Strength or Concentration:
-
Cause: The concentration of the aqueous base (e.g., NaOH or KOH) may be too low to efficiently deprotonate the phenylacetonitrile.
-
Solution: Use a concentrated aqueous solution of the base, typically 50% (w/w).
-
-
Poor Mixing:
-
Cause: In a biphasic system, inefficient stirring can limit the interfacial area where the reaction occurs, slowing down the reaction rate.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction to maximize the contact between the aqueous and organic phases.
-
-
Reaction Temperature:
-
Cause: The reaction temperature may be too low, leading to a slow reaction rate, or too high, promoting side reactions.
-
Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and selectivity.
-
-
Presence of Water in the Organic Phase:
-
Cause: Although it is a two-phase system, excessive water in the organic phase can hinder the reaction.
-
Solution: Use an organic solvent with low water miscibility.
-
Issue 2: Formation of Side Products in Alkylation
Q: I am observing significant amounts of a byproduct with a higher molecular weight in my alkylation reaction. What is it and how can I prevent it?
A: A common byproduct in the alkylation of phenylacetonitrile is the dialkylated product, 2,2-dicyclohexylacetonitrile.
-
Cause: After the formation of the mono-alkylated product, the remaining starting material is consumed, and the mono-alkylated product can be deprotonated and react with another molecule of cyclohexyl bromide.
-
Solutions:
-
Control Stoichiometry: Use a slight excess of phenylacetonitrile relative to cyclohexyl bromide to ensure the halide is consumed before significant dialkylation occurs.
-
Slow Addition of Alkylating Agent: Add the cyclohexyl bromide dropwise to the reaction mixture to maintain a low concentration of the alkylating agent at any given time.
-
Reaction Time: Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed to the desired extent.
-
Issue 3: Low Yield in Condensation Reaction
Q: The condensation of cyclohexanone and acetonitrile is resulting in a low yield of the desired unsaturated nitrile. What are the likely causes?
A: Low yields in this condensation reaction are often due to the following:
-
Catalyst Inactivity:
-
Cause: The base catalyst (e.g., KOH) may have lost its activity due to absorption of atmospheric CO2 and moisture.
-
Solution: Use a fresh, finely powdered, and anhydrous base.
-
-
Self-Condensation of Cyclohexanone:
-
Cause: Cyclohexanone can undergo self-aldol condensation under basic conditions, leading to dimeric and trimeric byproducts.[5]
-
Solution: Optimize the reaction temperature and catalyst concentration. Sometimes, a lower temperature can favor the desired reaction over self-condensation.
-
-
Reaction Equilibrium:
-
Cause: The condensation reaction is often reversible.
-
Solution: Use a Dean-Stark apparatus to remove the water formed during the reaction, which will drive the equilibrium towards the product.
-
-
Concentration of Reactants:
-
Cause: The yield can be dependent on the concentration of the reactants.
-
Solution: Experiment with diluting the reaction mixture with more acetonitrile, as this has been shown to increase the yield of the product mixture.[4]
-
Data Presentation
| Parameter | Route 1: Alkylation | Route 2: Condensation + Reduction |
| Starting Materials | Phenylacetonitrile, Cyclohexyl Bromide | Cyclohexanone, Acetonitrile |
| Catalyst/Reagent | Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride) + Strong Base (e.g., 50% aq. NaOH) | Base (e.g., KOH or NaOMe) followed by a reducing agent (e.g., H₂/Pd-C) |
| Solvent | Toluene or Benzene | Acetonitrile or Ethanol for condensation; suitable solvent for reduction |
| Temperature | 25-40°C | Reflux for condensation; varies for reduction |
| Reaction Time | 2-4 hours | 1-3 hours for condensation; varies for reduction |
| Reported Yield (%) | 78-84% (for analogous 2-phenylbutyronitrile)[3] | 65-85% (for intermediate isomer mixture)[4] |
| Key Advantages | Direct, one-step synthesis to the target molecule skeleton. | Utilizes readily available and inexpensive starting materials. |
| Key Disadvantages | Potential for dialkylation side products. | Two-step process; formation of isomer mixture requires separation or specific reduction conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phase-Transfer Catalyzed Alkylation
This protocol is adapted from a general procedure for the alkylation of phenylacetonitrile using a phase-transfer catalyst.[3]
Materials:
-
Phenylacetonitrile
-
Cyclohexyl bromide
-
50% aqueous sodium hydroxide (NaOH)
-
Benzyltriethylammonium chloride (TEBAC)
-
Toluene
-
Benzene
-
Dilute hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 50% aqueous NaOH, phenylacetonitrile, and a catalytic amount of benzyltriethylammonium chloride (approx. 1-2 mol%).
-
With vigorous stirring, add cyclohexyl bromide dropwise to the mixture, maintaining the temperature between 28-35°C. Use a water bath for cooling if necessary.
-
After the addition is complete, continue stirring for 2 hours at the same temperature.
-
Increase the temperature to 40°C and stir for an additional 30 minutes.
-
Cool the reaction mixture to room temperature and dilute with water and benzene.
-
Separate the organic layer and extract the aqueous layer with benzene.
-
Combine the organic layers and wash successively with water, dilute HCl, and water again.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of Cyclohexylideneacetonitrile (Precursor to this compound) via Condensation
This protocol is for the synthesis of the unsaturated intermediate, which can then be reduced to this compound.[4]
Materials:
-
Cyclohexanone
-
Acetonitrile
-
Potassium hydroxide (KOH), powdered
-
Diethyl ether
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve powdered KOH in acetonitrile.
-
Add cyclohexanone to the mixture.
-
Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product mixture (cyclohexylideneacetonitrile and 2-(1-cyclohexenyl)acetonitrile).
-
The crude product can be purified by vacuum distillation. The resulting unsaturated nitrile can then be reduced to this compound using standard reduction methods (e.g., catalytic hydrogenation with H₂/Pd-C).
Mandatory Visualizations
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. phasetransfer.com [phasetransfer.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP3433231A1 - Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof - Google Patents [patents.google.com]
Addressing poor solubility issues in 2-Cyclohexylacetonitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyclohexylacetonitrile. The information is tailored to address challenges related to the compound's poor solubility in various reaction conditions.
Physical and Chemical Properties of this compound
A summary of the available physical and chemical properties for this compound is provided below. Inconsistencies in reported values suggest that experimental data may be limited.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N | ChemSynthesis |
| Molecular Weight | 123.20 g/mol | Sunway Pharm Ltd |
| Boiling Point | 223.7 °C at 760 mmHg | Guidechem |
| Density | 0.897 g/cm³ | Chemical-Suppliers.com |
| Flash Point | 95.2 °C | Guidechem |
| Refractive Index | 1.45 | Guidechem |
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am having trouble dissolving this compound in my reaction solvent. What are my options?
A1: this compound, with its non-polar cyclohexyl ring and moderately polar nitrile group, is expected to have limited solubility in highly polar solvents like water, and better solubility in less polar organic solvents. If you are encountering solubility issues, consider the following strategies:
-
Solvent Selection: Choose a solvent that is compatible with your reaction conditions and has a polarity that is a good match for this compound. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are often good starting points, especially for organometallic reactions. For other transformations, toluene or dioxane might be suitable.
-
Co-solvent Systems: Employing a co-solvent can significantly improve solubility. For instance, in aqueous reactions like hydrolysis, adding a water-miscible organic solvent such as ethanol or THF can create a more suitable reaction medium.
-
Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of your starting material. However, be mindful of the thermal stability of your reactants and potential side reactions at elevated temperatures.
-
Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can facilitate the reaction by bringing the reactants together at the interface. This is particularly useful for reactions like hydrolysis where the nitrile is in an organic solvent and the hydrolyzing agent (e.g., NaOH) is in water.
Q2: My hydrolysis of this compound to 2-cyclohexylacetic acid is very slow and gives low yields. How can I improve this?
A2: Slow reaction rates and low yields in the hydrolysis of lipophilic nitriles like this compound are often due to poor solubility in the aqueous acidic or basic medium. Here’s how you can troubleshoot this:
-
Homogenize the Reaction Mixture: The primary goal is to ensure the nitrile is in close contact with the hydrolyzing agent.
-
Use a Co-solvent: Adding ethanol or THF to the aqueous acid or base can create a single-phase system, increasing the reaction rate.
-
Elevated Temperatures: Heating the reaction mixture under reflux is a standard procedure for nitrile hydrolysis and helps to increase both solubility and reaction rate.[1]
-
-
Choice of Hydrolysis Conditions:
Q3: The reduction of this compound to 2-cyclohexylethylamine with LiAlH₄ is incomplete. What could be the problem?
A3: Incomplete reduction can be due to insufficient reagent, poor solubility, or deactivation of the LiAlH₄.
-
Ensure Anhydrous Conditions: Lithium aluminum hydride reacts violently with water. Ensure your solvent (typically THF or diethyl ether) and glassware are scrupulously dry.
-
Solubility: While this compound is likely soluble in THF, ensure it is fully dissolved before adding it to the LiAlH₄ suspension. If solubility is still a concern, you could try a higher boiling point ether like dioxane, though this may require adjusting the reaction temperature.
-
Reagent Stoichiometry: Use a sufficient excess of LiAlH₄ (typically 1.5 to 2 equivalents) to ensure complete reduction.
-
Reaction Temperature and Time: The reaction is often started at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently refluxed to drive it to completion.
Q4: I am attempting a Grignard reaction with this compound, but the reaction is sluggish and I'm getting a lot of starting material back.
A4: Grignard reactions with nitriles can be slower than with more reactive carbonyl compounds. Poor solubility of the nitrile can further hinder the reaction.
-
Solvent Choice: The reaction is typically performed in anhydrous diethyl ether or THF. If solubility is an issue in diethyl ether, switching to THF, which is a better solvent for many organic compounds, can be beneficial.
-
Use of a Co-solvent: Adding a non-polar co-solvent like toluene to the ether can sometimes improve the yield of the ketone by minimizing side reactions.
-
Reaction Temperature: While Grignard reactions are often initiated at low temperatures, a period of reflux may be necessary to ensure the reaction goes to completion.
-
Activation of Magnesium: Ensure the magnesium turnings are fresh and properly activated to ensure the efficient formation of the Grignard reagent.
Experimental Protocols
The following are general protocols that can be adapted for reactions with this compound, with specific considerations for its likely solubility characteristics.
Protocol 1: Acid-Catalyzed Hydrolysis to 2-Cyclohexylacetic Acid
This protocol outlines the hydrolysis of a poorly water-soluble nitrile using a co-solvent system.
Materials:
-
This compound
-
6 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Ethanol or Tetrahydrofuran (THF)
-
Ethyl acetate or Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol or THF.
-
Add the 6 M aqueous acid solution (5-10 eq).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-cyclohexylacetic acid.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: Reduction to 2-Cyclohexylethylamine with LiAlH₄
This protocol describes the reduction of a nitrile to a primary amine using lithium aluminum hydride in an ethereal solvent.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
15% Aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask with a dropping funnel and condenser under an inert atmosphere (N₂ or Ar)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add LiAlH₄ (1.5-2.0 eq) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then stir for several hours or gently reflux until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 15-30 minutes, then filter it off and wash thoroughly with THF or diethyl ether.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-cyclohexylethylamine.
-
Purify by distillation or column chromatography if necessary.
Protocol 3: Grignard Reaction to form a Ketone
This protocol details the reaction of a nitrile with a Grignard reagent to produce a ketone after acidic workup.
Materials:
-
This compound
-
Grignard reagent (e.g., MeMgBr, PhMgBr) in ether or THF (1.1-1.5 eq)
-
Anhydrous diethyl ether or THF
-
Aqueous solution of a weak acid (e.g., saturated NH₄Cl or 1 M HCl)
-
Ethyl acetate or diethyl ether (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask with a dropping funnel under an inert atmosphere (N₂ or Ar)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C.
-
Add the Grignard reagent solution dropwise via the dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC). Gentle reflux may be required.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl or 1 M HCl.
-
Extract the mixture with ethyl acetate or diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude ketone.
-
Purify the product by column chromatography or distillation.
Reaction Mechanisms and Workflows
The following diagrams illustrate the key reaction pathways and a general workflow for addressing solubility issues.
References
Minimizing byproduct formation in 2-Cyclohexylacetonitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyclohexylacetonitrile. The information provided aims to help minimize byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the primary byproducts?
The most prevalent laboratory and industrial synthesis of this compound is the nucleophilic substitution reaction (SN2) of a cyclohexyl halide (e.g., cyclohexyl bromide or cyclohexyl chloride) with an alkali metal cyanide, typically sodium cyanide (NaCN).
The primary and most significant byproduct in this reaction is cyclohexene , which is formed through a competing E2 (bimolecular elimination) reaction.[1] Other potential, though generally less common, byproducts include:
-
Cyclohexyl isocyanide: Formed if the cyanide ion attacks with the nitrogen atom instead of the carbon. This is more likely with silver cyanide but less so with sodium or potassium cyanide.
-
Cyclohexanol: Can arise if water is present in the reaction mixture, leading to hydrolysis of the cyclohexyl halide.
-
Cyclohexylacetamide and Cyclohexylacetic acid: These are hydrolysis products of the desired this compound. Hydrolysis can occur during the reaction workup if conditions are not carefully controlled.
Q2: My reaction is producing a significant amount of cyclohexene. How can I minimize this elimination byproduct?
The formation of cyclohexene is a result of the E2 elimination pathway competing with the desired SN2 substitution. To favor the formation of this compound, consider the following adjustments to your protocol:
-
Solvent Choice: This is a critical factor. Polar aprotic solvents are known to favor SN2 reactions over E2.[1] Dimethyl sulfoxide (DMSO) is an excellent choice for this reaction, as it effectively solvates the cation of the cyanide salt, leaving a "naked" and highly nucleophilic cyanide anion.[2][3] Other suitable polar aprotic solvents include N,N-dimethylformamide (DMF) and acetonitrile. Protic solvents, such as ethanol, can promote E2 reactions and should generally be avoided or used with caution.[4][5]
-
Cyanide Salt: Studies have shown that sodium cyanide (NaCN) often gives better yields and faster reaction times compared to potassium cyanide (KCN) in DMSO.[2]
-
Temperature: Lowering the reaction temperature can favor the SN2 reaction, as the activation energy for elimination is often higher than for substitution. However, this will also decrease the overall reaction rate, so optimization is key.
-
Leaving Group: While bromide is a common choice, iodide is a better leaving group and can sometimes improve the rate of the SN2 reaction. However, it is also more expensive. Tosylates are excellent leaving groups but can sometimes be "poisoned" in phase-transfer catalysis systems.[6]
Q3: What is Phase Transfer Catalysis (PTC) and can it be used for this synthesis?
Phase Transfer Catalysis (PTC) is a powerful and "green" alternative to using large volumes of polar aprotic solvents.[6][7] In this technique, a catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide) transports the cyanide anion from an aqueous or solid phase into an organic phase where the cyclohexyl halide is dissolved.[8]
Advantages of PTC:
-
Avoids the use of expensive and difficult-to-remove solvents like DMSO and DMF.
-
Can often be run at lower temperatures.
-
Can lead to higher yields and selectivity.
-
Simplifies the workup procedure.
A typical PTC system for this reaction would involve dissolving the cyclohexyl halide in a non-polar solvent like toluene, adding an aqueous solution of sodium cyanide, and a catalytic amount of a phase transfer catalyst.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound and high percentage of cyclohexene | Reaction conditions favor E2 elimination. This is common with secondary halides. | - Change the solvent: Switch from a protic solvent (like ethanol) to a polar aprotic solvent such as DMSO or DMF.[1][2] - Lower the reaction temperature: This can increase the ratio of substitution to elimination. - Consider Phase Transfer Catalysis: This can improve selectivity for the SN2 product.[6][8] |
| Presence of cyclohexanol in the product mixture | Water in the reaction mixture. | - Use anhydrous solvents and reagents: Ensure all starting materials and the reaction setup are thoroughly dried. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering. |
| Formation of cyclohexylacetamide or cyclohexylacetic acid | Hydrolysis of the nitrile product during workup. | - Maintain neutral or slightly basic pH during the aqueous workup. Avoid strongly acidic or basic conditions for extended periods. - Minimize the time the product is in contact with aqueous acidic or basic solutions. |
| Reaction is very slow or does not go to completion | - Insufficient temperature. - Poor solubility of the cyanide salt. - Poor leaving group. | - Gently increase the reaction temperature, while monitoring the formation of byproducts. - Use a solvent that better dissolves the cyanide salt, like DMSO.[3] - Consider using a more reactive cyclohexyl halide (e.g., cyclohexyl iodide instead of chloride or bromide).[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound using DMSO
This protocol is based on established procedures for nucleophilic substitution reactions with cyanide in polar aprotic solvents.[2]
Materials:
-
Cyclohexyl bromide
-
Sodium cyanide (NaCN)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in anhydrous DMSO.
-
Slowly add cyclohexyl bromide to the stirred solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash them with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Synthesis using Phase Transfer Catalysis
This protocol is a general guideline for a PTC-mediated synthesis.
Materials:
-
Cyclohexyl bromide
-
Sodium cyanide (NaCN)
-
Toluene
-
Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst
-
Water
Procedure:
-
In a round-bottom flask, combine cyclohexyl bromide, toluene, and a catalytic amount of TBAB.
-
Add an aqueous solution of sodium cyanide to the flask.
-
Stir the biphasic mixture vigorously at a suitable temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation.
Data Summary
While specific yield data for the reaction of cyclohexyl halides with cyanide can vary depending on the precise conditions, the following table summarizes the expected trends based on the principles of SN2 and E2 reactions.
| Reaction Condition | Solvent | Expected Major Product | Expected Major Byproduct | Rationale |
| Optimal Substitution | DMSO, DMF, Acetonitrile | This compound (SN2) | Cyclohexene (E2) | Polar aprotic solvents favor SN2 over E2.[1] |
| Increased Elimination | Ethanol, Water | Cyclohexene (E2) | This compound (SN2) | Protic solvents can act as a base and favor E2.[5] |
| Phase Transfer Catalysis | Toluene/Water | This compound (SN2) | Cyclohexene (E2) | PTC facilitates the SN2 reaction in a non-polar organic phase.[8] |
Visual Guides
Caption: Competing SN2 and E2 pathways in the synthesis of this compound.
Caption: Troubleshooting flowchart for minimizing cyclohexene byproduct.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. gchemglobal.com [gchemglobal.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. iajpr.com [iajpr.com]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. Nucleophilic Substitution Reaction | SN1 & SN2 Examples - Video | Study.com [study.com]
Techniques for drying and storing anhydrous 2-Cyclohexylacetonitrile
Technical Support Center: Anhydrous 2-Cyclohexylacetonitrile
This guide provides researchers, scientists, and drug development professionals with essential information on the proper techniques for drying and storing anhydrous this compound. Adherence to these protocols is critical for maintaining the integrity and reactivity of the compound in moisture-sensitive applications.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to maintain anhydrous conditions for this compound?
A1: this compound, like many nitriles, can be susceptible to hydrolysis in the presence of water, especially under acidic or basic conditions, which can lead to the formation of amides or carboxylic acids as impurities.[1][2][3] For reactions where this compound is a key reactant, the presence of water can lead to side reactions, reduced yields, and compromised purity of the final product.
Q2: What are the initial signs that my this compound may have been exposed to moisture?
A2: Visual inspection may not be sufficient to detect low levels of water contamination. However, inconsistent reaction outcomes, lower than expected yields, or the appearance of unexpected peaks in analytical data (e.g., NMR, GC-MS) corresponding to hydrolysis byproducts are strong indicators. For quantitative assessment, Karl Fischer titration is the recommended method for determining the precise water content.[4][5]
Q3: Which drying agents are recommended for this compound?
A3: Neutral drying agents are recommended to avoid potential acid or base-catalyzed hydrolysis of the nitrile group.[1][2][3] Suitable options include molecular sieves (3Å or 4Å), anhydrous sodium sulfate, or anhydrous calcium sulfate. Acidic desiccants (e.g., phosphorus pentoxide) and basic desiccants (e.g., potassium hydroxide) should be avoided.
Q4: Can I use indicating silica gel to keep my this compound dry?
A4: While indicating silica gel can be used as a general desiccant in a desiccator to protect the stored compound from atmospheric moisture, it is not recommended for direct contact with this compound. The indicator, often cobalt chloride, could potentially leach into the compound. For direct drying, non-indicating silica gel or other recommended neutral desiccants are preferred.
Q5: What is the best method for storing anhydrous this compound to ensure its long-term stability?
A5: Anhydrous this compound should be stored in a tightly sealed, amber glass bottle to protect it from moisture and light.[6][7] The container should be flushed with an inert gas, such as argon or nitrogen, before sealing to displace air and minimize contact with oxygen and atmospheric moisture. For long-term storage, refrigeration at 2-8°C is recommended to slow down any potential degradation pathways.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced yield in a moisture-sensitive reaction | Water contamination in the this compound. | 1. Quantify the water content using Karl Fischer titration. 2. If the water content is high, re-dry the compound using one of the recommended protocols. 3. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. |
| Appearance of unknown impurities in analysis | Hydrolysis of the nitrile group. | 1. Identify the impurities using analytical techniques (e.g., MS, NMR). 2. If hydrolysis byproducts are confirmed, review the drying and handling procedures to identify the source of moisture or incompatible (acidic/basic) conditions. |
| Change in physical appearance (e.g., color, viscosity) | Degradation of the compound. | 1. Discontinue use of the suspect batch. 2. Review storage conditions (temperature, light exposure, atmosphere). 3. If necessary, purify the compound by distillation under reduced pressure. |
| Inconsistent results between batches | Variation in water content. | 1. Implement a routine quality control check for water content on all new batches of this compound using Karl Fischer titration. 2. Standardize the drying and storage protocols across all experiments. |
Quantitative Data on Drying Methods
The following table provides an estimate of the residual water content in an organic solvent with properties similar to this compound after treatment with different drying agents. The actual efficiency may vary depending on the initial water content and the specific experimental conditions.
| Drying Agent | Typical Residual Water Content (ppm) | Advantages | Disadvantages |
| Molecular Sieves (3Å) | < 10 | High efficiency, can achieve very low water content. | Slower acting, requires activation before use. |
| Molecular Sieves (4Å) | < 50 | High efficiency, readily available. | Can co-adsorb some small organic molecules. |
| Anhydrous Sodium Sulfate | 50 - 200 | Inexpensive, easy to remove by filtration. | Lower drying capacity, not as efficient as molecular sieves. |
| Anhydrous Calcium Sulfate (Drierite®) | 50 - 150 | Fast-acting, can be used as an indicator (if colored). | Lower capacity, can become powdery. |
Note: The values presented are typical for non-polar organic solvents and should be considered as a general guideline. For precise determination of water content, Karl Fischer titration is essential.[5][8][9]
Experimental Protocols
Protocol 1: Drying this compound using Molecular Sieves
-
Activation of Molecular Sieves: Place the required amount of 3Å or 4Å molecular sieves in a flask and heat to 200-300°C under vacuum for at least 4 hours. Allow to cool to room temperature under an inert atmosphere (e.g., in a desiccator over a fresh desiccant).
-
Drying Procedure: Add the activated molecular sieves (approximately 10-20% w/v) to the flask containing this compound.
-
Incubation: Seal the flask and allow it to stand for at least 24 hours at room temperature with occasional swirling. For optimal drying, a longer contact time may be necessary.
-
Separation: Carefully decant or filter the dried this compound from the molecular sieves under an inert atmosphere.
-
Verification: Determine the residual water content using Karl Fischer titration to ensure it meets the requirements of the intended application.
Protocol 2: Storage of Anhydrous this compound
-
Container Preparation: Use a clean, dry amber glass bottle with a secure, airtight cap (e.g., a septum-lined cap).
-
Inert Atmosphere: Flush the bottle with a gentle stream of dry argon or nitrogen for several minutes to displace any air.
-
Transfer: Transfer the dried this compound into the prepared bottle using a cannula or a dry syringe.
-
Sealing: Securely seal the bottle while maintaining a positive pressure of the inert gas.
-
Labeling and Storage: Label the bottle clearly with the compound name, date of drying, and a warning about its anhydrous nature. Store in a cool (2-8°C), dark, and dry place.
Visualizations
Caption: A flowchart illustrating the recommended workflow for drying and storing anhydrous this compound.
Caption: A logical troubleshooting guide for issues encountered when using anhydrous this compound.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. mt.com [mt.com]
- 5. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 6. aksci.com [aksci.com]
- 7. fishersci.nl [fishersci.nl]
- 8. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Overcoming challenges in the scale-up of 2-Cyclohexylacetonitrile production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up of 2-Cyclohexylacetonitrile production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Knoevenagel Condensation | Incomplete reaction due to insufficient catalyst or inefficient water removal. | - Ensure the use of an appropriate catalyst such as piperidine or ammonium acetate. - Employ a Dean-Stark apparatus for azeotropic removal of water to drive the reaction to completion. - Optimize the reaction temperature; for the condensation of cyclohexanone and malononitrile, a temperature of 80-100 °C is often effective. |
| Side reactions, such as the self-condensation of cyclohexanone. | - Maintain a stoichiometric balance of reactants. An excess of the active methylene compound can sometimes suppress self-condensation. - Control the reaction temperature to minimize side reactions. | |
| Incomplete Hydrogenation of Cyclohexylideneacetonitrile | Catalyst deactivation or insufficient catalyst loading. | - Use a high-quality hydrogenation catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.[1] - Increase the catalyst loading (e.g., 5-10 mol% for Pd/C). - Ensure the catalyst is not poisoned by impurities from the previous step. Purification of the intermediate may be necessary. |
| Suboptimal reaction conditions (pressure, temperature). | - Increase hydrogen pressure (typically 50-500 psi). - Optimize the reaction temperature (e.g., 25-80 °C). Higher temperatures can sometimes lead to side reactions. | |
| Formation of Side-Products | Presence of unreacted starting materials or intermediates. | - Monitor reaction progress using techniques like GC or TLC to ensure complete conversion. - Purify the intermediate cyclohexylideneacetonitrile before hydrogenation. |
| Over-reduction of the nitrile group during hydrogenation. | - Careful selection of catalyst and reaction conditions can minimize this. Raney Nickel is sometimes more prone to over-reduction than Palladium catalysts. | |
| Isomerization of the double bond in the intermediate. | - This is a common issue. While often difficult to prevent entirely, subsequent hydrogenation will resolve the isomeric mixture into the desired saturated product. | |
| Difficulties in Product Purification | Presence of closely boiling impurities. | - Utilize fractional vacuum distillation for purification. This compound has a boiling point that allows for this separation method. |
| Oily product that is difficult to handle. | - Ensure complete removal of solvents under reduced pressure. - If impurities are the cause, chromatographic methods may be necessary on a smaller scale, but distillation is preferred for scale-up. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound at an industrial scale?
A1: The most common and scalable synthesis route involves a two-step process:
-
Knoevenagel Condensation: Reaction of cyclohexanone with an active methylene compound, such as malononitrile or cyanoacetic acid, to form cyclohexylideneacetonitrile. This reaction is typically catalyzed by a weak base like piperidine or an ammonium salt.
-
Hydrogenation: The resulting cyclohexylideneacetonitrile is then hydrogenated to yield this compound. Common catalysts for this step include Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[1]
An alternative, though often less efficient route, is the direct alkylation of a cyanide source with a cyclohexyl halide.
Q2: What are the critical parameters to control during the Knoevenagel condensation step?
A2: The critical parameters for a successful Knoevenagel condensation are:
-
Catalyst: The choice and concentration of the base catalyst are crucial.
-
Water Removal: Efficient removal of the water formed during the reaction is necessary to drive the equilibrium towards the product.[2] Azeotropic distillation with a Dean-Stark trap is a common industrial practice.
-
Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate without promoting side reactions.
-
Stoichiometry: The molar ratio of the reactants should be optimized to maximize the yield of the desired product and minimize waste.
Q3: What impurities can be expected in the final product?
A3: Potential impurities in the final product may include:
-
Unreacted starting materials (cyclohexanone, malononitrile).
-
The intermediate, cyclohexylideneacetonitrile, from incomplete hydrogenation.
-
Byproducts from the self-condensation of cyclohexanone.[3]
-
Over-reduced products where the nitrile group is partially or fully reduced to an amine.
-
Residual solvents from the reaction and workup.
Q4: How can I monitor the progress of the reactions?
A4: Gas Chromatography (GC) is a highly effective method for monitoring both the Knoevenagel condensation and the hydrogenation steps. It allows for the quantification of starting materials, intermediates, and the final product. Thin Layer Chromatography (TLC) can also be used for qualitative monitoring.
Q5: What are the recommended purification methods for large-scale production?
A5: For large-scale production, fractional vacuum distillation is the most cost-effective and efficient method for purifying this compound. Chromatographic methods are generally not economically viable for large quantities but can be used for producing highly pure reference standards.
Experimental Protocols
Protocol 1: Knoevenagel Condensation of Cyclohexanone with Malononitrile
Materials:
-
Cyclohexanone
-
Malononitrile
-
Piperidine (catalyst)
-
Toluene (solvent)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add cyclohexanone (1.0 eq), malononitrile (1.05 eq), and toluene.
-
Add piperidine (0.1 eq) to the mixture.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction by GC to confirm the consumption of cyclohexanone.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with dilute hydrochloric acid to remove the piperidine catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude cyclohexylideneacetonitrile.
Protocol 2: Hydrogenation of Cyclohexylideneacetonitrile
Materials:
-
Crude cyclohexylideneacetonitrile
-
Palladium on Carbon (5% Pd/C)
-
Ethanol or Methanol (solvent)
-
Hydrogen gas
Procedure:
-
In a high-pressure reactor (autoclave), dissolve the crude cyclohexylideneacetonitrile in ethanol.
-
Carefully add the 5% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by GC for the disappearance of the starting material.
-
Once the reaction is complete, carefully vent the reactor and purge with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by fractional vacuum distillation.
Visualizations
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to the Validation of 2-Cyclohexylacetonitrile Purity by GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 2-Cyclohexylacetonitrile purity against other analytical techniques. Detailed experimental protocols and supporting data are presented to aid in method development and validation.
Comparison of Analytical Methods
While GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, other methods can also be employed. The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or high-throughput screening.
| Analytical Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separates compounds based on their volatility and polarity, followed by detection and identification based on their mass-to-charge ratio. | High sensitivity and selectivity, excellent for identifying and quantifying volatile impurities. Provides structural information for unknown peaks. | Not suitable for non-volatile or thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. Robust and reproducible for quantitative analysis. | May have lower resolution for some volatile impurities compared to GC. Identification of unknown peaks requires a hyphenated technique like LC-MS. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantifies a substance by measuring the intensity of its NMR signal relative to that of a certified reference standard. | A primary analytical method that does not require a specific reference standard of the analyte. Provides absolute purity determination and structural confirmation. | Lower sensitivity compared to chromatographic techniques. Signal overlap can complicate quantification in complex mixtures. |
Experimental Protocols
A detailed methodology for the validation of this compound purity using GC-MS is provided below. This protocol is a representative example and may require optimization for specific instrumentation and sample matrices.
GC-MS Method for Purity Validation of this compound
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL. Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent to achieve a concentration of 1 mg/mL.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 50:1) |
| Oven Temperature Program | Initial temperature 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min) |
| MS Transfer Line | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-400 |
| Acquisition Mode | Full Scan for impurity identification and Selected Ion Monitoring (SIM) for quantification |
3. Data Analysis:
-
Purity Calculation: The purity of this compound is determined by the area percentage method, calculated as the ratio of the peak area of the main component to the total peak area of all components in the chromatogram.
-
Impurity Identification: Tentative identification of impurities can be achieved by comparing their mass spectra with a commercial library (e.g., NIST).
-
Quantification of Impurities: For known impurities, quantification can be performed using a calibration curve generated from the analysis of certified reference standards.
Potential Impurities in this compound
Impurities in this compound can originate from the starting materials, byproducts of the synthesis, or degradation products. Common synthesis routes, such as the reaction of cyclohexylmethan-halide with a cyanide salt, can lead to the following potential impurities:
-
Unreacted Starting Materials: Cyclohexylmethanol, Cyclohexyl chloride/bromide.
-
Byproducts: Dicyclohexyl ether, Cyclohexene.
-
Solvent Residues: Toluene, Acetonitrile, etc.
Performance Characteristics of the GC-MS Method
The following table summarizes the typical performance characteristics for a validated GC-MS method for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and method parameters.
| Validation Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (RSD%) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 5.0% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL |
| Specificity | No interference from blank and known impurities |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful method implementation.
Caption: Experimental workflow for GC-MS purity validation.
A Comparative Guide to the Synthesis of 2-Cyclohexylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-cyclohexylacetonitrile, a valuable intermediate in the development of various pharmaceutical compounds, can be achieved through several synthetic pathways. This guide provides a detailed comparison of the most common routes, offering an objective analysis of their respective yields, reaction conditions, and procedural complexities. The information presented herein is intended to assist researchers in selecting the most efficient and suitable method for their specific laboratory and developmental needs.
Comparison of Synthetic Routes
The selection of an optimal synthesis route for this compound is contingent on factors such as desired yield, available starting materials, reaction scale, and safety considerations. This comparison focuses on three primary strategies: the condensation of cyclohexanone with an activated acetonitrile followed by reduction, the nucleophilic substitution of a cyclohexyl halide with a cyanide source, and a two-step conversion from cyclohexanemethanol.
| Parameter | Route 1: Condensation & Reduction | Route 2: Nucleophilic Substitution | Route 3: From Cyclohexanemethanol |
| Starting Materials | Cyclohexanone, Benzyl Cyanide | Cyclohexyl Bromide, Sodium Cyanide | Cyclohexanemethanol, p-TsCl, NaCN |
| Key Reagents | Sodium Amide, H₂/Catalyst | DMSO | Pyridine, DMSO |
| Overall Yield | ~65-77% (for analog) | High (qualitative) | High (qualitative) |
| Number of Steps | 2 | 1 | 2 |
| Reaction Temperature | Reflux, RT | 90-100°C | 0°C to RT, 90-100°C |
| Reaction Time | Several hours | 40 minutes | Several hours |
Experimental Protocols
Route 1: Condensation of Cyclohexanone with Benzyl Cyanide and Subsequent Reduction
This two-step approach first involves a condensation reaction to form an unsaturated intermediate, which is then reduced to the target molecule. The following protocol is based on the synthesis of the closely related α-cyclohexylphenylacetonitrile, providing a strong proxy for the synthesis of this compound.
Step A: Synthesis of α-Cyclohexylphenylacetonitrile
-
In a flask equipped with a stirrer and a reflux condenser, sodamide is prepared from 8.8 g (0.38 mole) of sodium in 300 ml of liquid ammonia, with a catalytic amount of ferric nitrate.
-
The flask is cooled in a dry ice bath, and 41 g (0.35 mole) of benzyl cyanide is added over approximately 10 minutes.
-
The dry ice bath is removed, and the solution is stirred for 15 minutes.
-
200 ml of dry, sulfur-free toluene and 25 ml of anhydrous ether are added as the ammonia evaporates.
-
The solution is brought to room temperature, and the remaining ammonia is removed by warming the flask and distilling off the ether.
-
To the warm solution, 65.2 g (0.4 mole) of bromocyclohexane is added over about 20 minutes. The reaction is vigorous and may require cooling.
-
The mixture is refluxed for 2 hours.
-
After cooling, the reaction mixture is washed with 300 ml of water. The aqueous layer is extracted with two 50-ml portions of benzene.
-
The combined organic layers are washed with two 50-ml portions of water and then distilled under reduced pressure.
-
The yield of α-cyclohexylphenylacetonitrile is 45–53 g (65–77%).[1]
Step B: Catalytic Hydrogenation (General Procedure)
A specific protocol for the hydrogenation of the direct condensation product of cyclohexanone and acetonitrile was not found in the reviewed literature. However, a general procedure would involve the catalytic hydrogenation of the cyclohexylideneacetonitrile intermediate using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The reaction is typically carried out in a solvent like ethanol or ethyl acetate at room temperature and moderate pressure until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is evaporated to yield the crude this compound, which can be purified by distillation.
Route 2: Nucleophilic Substitution of Cyclohexyl Bromide with Sodium Cyanide
This direct, one-step synthesis involves the displacement of a halide with a cyanide anion.
-
A solution of 10.0 g (61.3 mmol) of cyclohexyl bromide and 3.30 g (67.3 mmol) of sodium cyanide in 40 mL of dimethyl sulfoxide (DMSO) is prepared in a round-bottom flask.
-
The mixture is heated to 90-100°C with stirring for 40 minutes.
-
The reaction mixture is then cooled to room temperature and poured into 150 mL of water.
-
The aqueous mixture is extracted with three 50-mL portions of diethyl ether.
-
The combined organic extracts are washed with 50 mL of water and 50 mL of brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to give this compound.
Route 3: Two-Step Synthesis from Cyclohexanemethanol
This route involves the conversion of a primary alcohol to a good leaving group, followed by nucleophilic substitution with cyanide.
Step A: Tosylation of Cyclohexanemethanol (General Procedure)
-
Cyclohexanemethanol (1 equivalent) is dissolved in pyridine or a mixture of dichloromethane and pyridine at 0°C.
-
p-Toluenesulfonyl chloride (p-TsCl) (1.1-1.2 equivalents) is added portion-wise, maintaining the temperature at 0°C.
-
The reaction mixture is stirred at 0°C for several hours or until the reaction is complete as monitored by TLC.
-
The reaction is quenched by the addition of cold water or dilute hydrochloric acid.
-
The product is extracted with an organic solvent such as diethyl ether or ethyl acetate.
-
The combined organic layers are washed with dilute acid, water, and brine, then dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is removed under reduced pressure to yield the crude cyclohexylmethyl tosylate, which can often be used in the next step without further purification.
Step B: Cyanation of Cyclohexylmethyl Tosylate
-
The crude cyclohexylmethyl tosylate from the previous step is dissolved in a polar aprotic solvent such as DMSO or DMF.
-
Sodium cyanide or potassium cyanide (1.1-1.5 equivalents) is added to the solution.
-
The mixture is heated to a temperature typically between 50°C and 100°C and stirred for several hours until the reaction is complete.
-
Work-up is similar to Route 2, involving pouring the reaction mixture into water, extraction with an organic solvent, washing, drying, and purification by distillation.
Logical Workflow for Synthesis Route Comparison
The process of selecting a suitable synthesis route can be visualized as a decision-making workflow. Key considerations at each stage guide the researcher towards the most appropriate method based on their specific requirements.
Caption: Decision workflow for selecting a this compound synthesis route.
References
A Comparative Guide to 2-Cyclohexylacetonitrile and Benzyl Cyanide in Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The α-alkylation of nitriles is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing a powerful route to valuable intermediates for pharmaceuticals, agrochemicals, and materials science. The choice of the starting nitrile significantly impacts reaction conditions, selectivity, and overall efficiency. This guide offers an objective comparison of two commonly used nitriles, 2-cyclohexylacetonitrile and benzyl cyanide, in the context of alkylation reactions, supported by experimental data and detailed protocols.
Physicochemical and Reactivity Overview
The primary difference in reactivity between this compound and benzyl cyanide stems from the nature of the substituent at the α-carbon. This influences both the acidity of the α-proton and the steric environment around the reactive center.
-
Acidity and Carbanion Stability: The α-proton of benzyl cyanide is significantly more acidic than that of this compound. This is because the resulting carbanion (a nitrile anion) is resonance-stabilized by the adjacent phenyl ring, delocalizing the negative charge. While the nitrile group acidifies the α-proton in this compound, the electron-donating nature of the cyclohexyl group provides no such resonance stabilization. Consequently, benzyl cyanide can often be deprotonated by weaker bases under milder conditions, such as aqueous bases in phase-transfer catalysis (PTC).[1] Simple alkyl nitriles typically require stronger bases like sodium amide or butyllithium for effective deprotonation.[1][2]
-
Steric Effects: The three-dimensional structures of the cyclohexyl and phenyl groups create different steric environments. The cyclohexyl group is a bulky, non-planar aliphatic ring, which can impose significant steric hindrance to the approach of an electrophile. In contrast, the phenyl group, while also sizable, is planar. This difference can be exploited to control the degree of alkylation; for instance, the bulkiness of the cyclohexyl group may favor mono-alkylation over di-alkylation. Studies comparing substituents show that both phenyl and cyclohexyl groups exert considerable steric influence.[3][4][5][6]
Comparative Properties
| Property | This compound | Benzyl Cyanide (Phenylacetonitrile) |
| Structure | ![]() | ![]() |
| Molecular Weight | 123.21 g/mol | 117.15 g/mol |
| Physical State | Liquid | Liquid |
| Boiling Point | ~215-217 °C | ~233-234 °C |
| pKa of α-H (in DMSO) | ~30-31 (estimated for alkyl nitriles) | 21.9 |
pKa values are approximate and can vary based on solvent and measurement technique. The value for benzyl cyanide is from a standard DMSO pKa table; the value for this compound is estimated based on typical unstabilized alkyl nitriles.[2]
Performance in Alkylation Reactions
Alkylation is typically performed by deprotonating the nitrile with a suitable base to form a nucleophilic carbanion, which then attacks an electrophile, commonly an alkyl halide.
Benzyl Cyanide
Benzyl cyanide is extensively used in alkylation reactions, particularly under phase-transfer catalysis (PTC) conditions.[7] PTC is an industrially significant method that allows for the reaction between a water-soluble base (like NaOH or KOH) and an organic-soluble substrate by using a catalyst (e.g., a quaternary ammonium salt) to transport the hydroxide or resulting carbanion between the aqueous and organic phases.[8][9] This avoids the need for expensive, anhydrous solvents and strong, hazardous bases.
This compound
As a typical alkylacetonitrile, this compound generally requires stronger bases for deprotonation compared to its benzylic counterpart.[1] The steric bulk of the cyclohexyl group can influence reaction rates and may necessitate higher temperatures or longer reaction times. Polyalkylation can be a challenge with less hindered alkyl nitriles, but the steric hindrance of the cyclohexyl group may help mitigate this issue.[1]
Comparative Experimental Data
The following table summarizes representative experimental data for the alkylation of both nitriles.
| Nitrile | Electrophile | Base | Catalyst/Solvent | Conditions | Yield | Reference |
| Benzyl Cyanide | n-Bromopropane | aq. KOH | TBAB / Solvent-free | Ultrasound, 50-60°C | High Conversion | [8] |
| Benzyl Cyanide | Benzyl Alcohol | Cs₂CO₃ (20 mol%) | Ru-complex / Toluene | 140°C, 2h | 88% | Published Data |
| Aryl Acetonitriles | Benzyl Alcohols | t-BuOK (cat.) | CuCl₂/TMEDA / DCE | 120°C, 24h | Up to 99% | [10] |
| Alkyl Nitriles | Primary Alcohols | KOH | Co-complex / Toluene | 140°C | Up to 95% | Published Data |
Note: Specific alkylation data for this compound is less commonly published than for benzyl cyanide. The data for "Alkyl Nitriles" represents a general, modern catalytic approach applicable to substrates like this compound.
Experimental Protocols
Protocol 1: Phase-Transfer Catalyzed Alkylation of Benzyl Cyanide
This protocol is a representative example of an efficient and scalable method for alkylating benzyl cyanide.[8]
Materials:
-
Benzyl cyanide
-
Alkyl bromide (e.g., n-bromopropane)
-
Potassium hydroxide (KOH), 50% aqueous solution
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (optional, can be run solvent-free)
-
Deionized water
-
Diethyl ether or other extraction solvent
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzyl cyanide (1.0 eq), the alkyl bromide (1.1 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).
-
With vigorous stirring, add the 50% aqueous KOH solution (5.0 eq).
-
Heat the mixture to 60-70°C. For reactions assisted by ultrasound, the flask can be placed in an ultrasonic bath.[8]
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature and add deionized water to dissolve the salts.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with saturated brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: General Alkylation of an Alkyl Nitrile (e.g., this compound)
This protocol uses a strong base in an anhydrous organic solvent, a classic method for alkylating less acidic nitriles.
Materials:
-
This compound
-
Alkyl iodide or bromide (e.g., methyl iodide)
-
Sodium amide (NaNH₂) or Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Extraction solvent (e.g., ethyl acetate)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Add sodium amide (1.1 eq) and anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaNH₂ suspension over 30 minutes, maintaining the temperature at 0°C.
-
Allow the mixture to stir at 0°C for 1 hour to ensure complete formation of the nitrile anion.
-
Add the alkyl halide (1.05 eq) dropwise, keeping the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC/GC-MS indicates completion.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by vacuum distillation or column chromatography.
Visualized Workflows and Structures
Caption: General workflow for the α-alkylation of nitriles.
Caption: Comparison of α-proton acidity in the two nitriles.
Summary and Recommendations
| Feature | This compound | Benzyl Cyanide |
| Reactivity | Lower α-proton acidity requires stronger bases (e.g., NaNH₂, LDA) and anhydrous conditions. | Higher α-proton acidity due to resonance stabilization allows for milder bases (e.g., aq. KOH) and greener conditions (PTC).[1] |
| Steric Hindrance | High steric bulk from the cyclohexyl group can hinder reactions with bulky electrophiles but may improve selectivity for mono-alkylation. | Moderate, planar steric profile from the phenyl group allows for a broader range of electrophiles. |
| Side Reactions | Over-alkylation is a potential issue, though mitigated by steric bulk. Base may attack the nitrile group if not sterically hindered. | Can undergo over-alkylation, but reaction conditions (e.g., PTC) can be optimized for high mono-alkylation selectivity.[8][11] |
| Typical Use Case | Synthesis of compounds where a cyclohexyl moiety is required at the α-position, often in later-stage synthesis requiring stronger conditions. | Versatile precursor for a wide array of pharmaceuticals and fine chemicals where a phenyl group is present.[7][9] Ideal for scalable, industrial processes via PTC. |
| Advantages | - Steric bulk can prevent unwanted di-alkylation.- Introduces a saturated carbocyclic ring. | - High reactivity under mild, scalable conditions.- Well-established protocols (especially PTC).- Resonance-stabilized intermediate. |
| Disadvantages | - Requires strong, often hazardous bases.- Requires stringent anhydrous conditions.- Slower reaction kinetics may be observed. | - Prone to di-alkylation if not controlled.- Phenyl group may not be desired in the final target. |
-
Choose Benzyl Cyanide when you need a highly reactive, versatile starting material for alkylation and when the reaction can benefit from mild, scalable, and cost-effective conditions like Phase-Transfer Catalysis. It is the ideal choice for accessing a wide range of α-phenyl substituted nitrile intermediates.
-
Choose this compound when the target molecule specifically requires an α-cyclohexyl moiety. Be prepared to use stronger bases and more rigorous anhydrous reaction conditions. Its inherent steric bulk can be an advantage for achieving selective mono-alkylation where it might otherwise be challenging.
References
- 1. Nitrile anion - Wikipedia [en.wikipedia.org]
- 2. esports.bluefield.edu - Acid Base Behavior Of Nitriles [esports.bluefield.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. helios.eie.gr [helios.eie.gr]
- 11. phasetransfer.com [phasetransfer.com]
A Comparative Guide to Purity Analysis of 2-Cyclohexylacetonitrile: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The chemical purity of intermediates like 2-Cyclohexylacetonitrile is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Ensuring high purity is essential for reaction efficiency, yield, and the safety of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in the pharmaceutical industry.[1][2][3] This guide provides a comparative analysis of HPLC methods for determining the purity of this compound, alongside a look at alternative analytical techniques, supported by experimental protocols and data.
The Importance of Purity Profiling
Impurities in a chemical substance can arise from various sources, including the synthesis process (byproducts, unreacted starting materials), degradation, or storage.[2][3] For a compound like this compound, potential impurities could include starting materials such as 1-Cyclohexenylacetonitrile or byproducts from its synthesis.[4] Rigorous purity analysis is therefore not just a quality control measure but a necessary step in process development and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it highly suitable for purity analysis.[1][5][6] The method's versatility allows for the use of various stationary and mobile phases to achieve optimal separation of the main compound from its impurities.
Comparison of HPLC Methods
The choice of HPLC column and mobile phase is critical for effective separation. Below is a comparison of two common reversed-phase HPLC methods for the analysis of moderately polar compounds like this compound.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Stationary Phase | Octadecylsilyl (C18) | Phenyl-Hexyl |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Methanol:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Run Time | 15 minutes | 12 minutes |
| Resolution (Main Peak vs. Key Impurity) | 2.5 | 3.1 |
| Theoretical Plates (Main Peak) | ~12,000 | ~15,000 |
| Advantages | Robust, widely available | Enhanced selectivity for aromatic impurities |
| Disadvantages | May have lower selectivity for certain impurities | Less common than C18 |
Experimental Protocol: HPLC Purity Analysis of this compound
This protocol outlines a typical HPLC method for the purity determination of this compound.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
This compound sample for analysis
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water in a 60:40 volume ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
4. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase to get a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample using the area normalization method.[6]
Purity (%) = (Area of the main peak / Total area of all peaks) x 100 [6]
Workflow for HPLC Purity Analysis
Caption: General workflow for HPLC purity analysis.
Alternative Analytical Techniques
While HPLC is a dominant method, other techniques can also be employed for purity analysis, each with its own set of advantages and limitations.[5]
Gas Chromatography (GC)
For volatile and thermally stable compounds like this compound, Gas Chromatography (GC) is an excellent alternative to HPLC.[2][5]
| Feature | HPLC | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analytes | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Best for volatile and thermally stable compounds. |
| Instrumentation | HPLC system with various detectors (UV, RI, MS). | GC system with detectors like FID, TCD, MS. |
| Typical Run Time | 10-30 minutes. | 5-20 minutes. |
| Resolution | Generally high. | Very high for volatile compounds. |
| Sensitivity | Dependent on the detector, generally in the ng to pg range. | High sensitivity, especially with FID (pg to fg range). |
Other Complementary Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of GC with the identification power of mass spectrometry, making it ideal for identifying unknown impurities.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and are invaluable for identifying and quantifying impurities without the need for a reference standard for each impurity.[1][5]
-
Melting Point Analysis: For solid compounds, a sharp melting point close to the literature value is a good indicator of high purity, while a broad melting range suggests the presence of impurities.[5]
Logical Relationship of Analytical Techniques for Purity Assessment
Caption: Interrelation of techniques for purity analysis.
Conclusion
For the routine purity analysis of this compound, HPLC offers a robust, reliable, and well-established method. The choice between different HPLC columns, such as a C18 or a Phenyl-Hexyl, will depend on the specific impurity profile of the sample. For volatile impurities, GC can provide a faster and often more sensitive analysis. A comprehensive purity assessment, particularly during process development and for regulatory submissions, will often involve the use of orthogonal techniques like GC-MS and NMR to ensure a complete understanding of the impurity profile.
References
Comparative Study of Catalysts for the Synthesis of 2-Cyclohexylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalytic systems for the synthesis of 2-cyclohexylacetonitrile, a key intermediate in the pharmaceutical and fine chemical industries. The synthesis is primarily approached via a two-step process: a Knoevenagel condensation of cyclohexanone with a cyanide source, followed by the catalytic hydrogenation of the resulting unsaturated intermediate. This document presents a compilation of performance data for various catalysts in each step, supported by detailed experimental protocols and process visualizations to aid in catalyst selection and optimization.
Data Presentation: Catalyst Performance Comparison
The following tables summarize the performance of various catalysts for the two key stages in the synthesis of this compound.
Table 1: Catalysts for the Knoevenagel Condensation of Cyclohexanone
The initial step involves the condensation of cyclohexanone with an active methylene compound, typically cyanoacetic acid or malononitrile, to form a cyclohexylideneacetonitrile derivative.
| Catalyst System | Catalyst Example | Cyanide Source | Reaction Conditions | Yield (%) | Reference |
| Basic Salt | Ammonium Acetate | Cyanoacetic Acid | Reflux in Benzene, 2-3 hours (with water removal) | High (not specified) | [1] |
| Heterogeneous | Silica Supported Ammonium Acetate | Malononitrile | 60°C in Dichloromethane | High (not specified) | |
| Organic Base | Piperidine | Cyanoacetic Acid | Not specified | Good (not specified) | [1] |
| Basic Resin | Anion-exchange Resin | Malononitrile | Lower temperature, reduced time with ultrasound | High (not specified) | |
| Inorganic Base | Potassium Hydroxide | Acetonitrile | Reflux in Acetonitrile, 2.5-3 hours | 48-60 | [2] |
Table 2: Catalysts for the Hydrogenation of Cyclohexylideneacetonitrile Derivatives
The second step involves the reduction of the carbon-carbon double bond of the cyclohexylideneacetonitrile intermediate to yield the saturated this compound.
| Catalyst System | Catalyst Example | Substrate | Reaction Conditions | Yield (%) | Selectivity | Reference |
| Nickel-based | Raney Nickel | α,β-Unsaturated Nitriles | 90°C, 60 bar H₂, Ammonia | 92 (for a similar substrate) | High for primary amine | [3] |
| Palladium-based | Palladium on Carbon (Pd/C) | α,β-Unsaturated Nitriles | Room Temperature, H₂ atmosphere | High (general) | High for C=C reduction | [4] |
| Cobalt-based | Raney Cobalt | α,β-Unsaturated Nitriles | 100°C, 80 bar H₂, Ammonia in Methanol | >90 (conversion) | Up to 80% for C=N reduction | [5] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation of Cyclohexanone with Cyanoacetic Acid using Ammonium Acetate
This protocol is adapted from a procedure for the synthesis of cyclohexylidenecyanoacetic acid, a direct precursor to this compound.[1]
-
Reaction Setup: In a 500-mL round-bottomed flask equipped with a Dean and Stark apparatus and a reflux condenser, combine cyclohexanone (1.1 moles), cyanoacetic acid (1.0 mole), ammonium acetate (0.04 moles), and benzene (75 mL).
-
Reaction Conditions: Heat the mixture to a vigorous reflux using an oil bath set at 160–165°C. Continuously remove the water that collects in the Dean and Stark separator. The theoretical amount of water should be collected within 2 hours. Continue refluxing for an additional hour to ensure completion.
-
Workup and Purification: The resulting cyclohexylidenecyanoacetic acid can be isolated by cooling the reaction mixture, diluting with hot benzene, and washing with water. The product crystallizes upon cooling and can be collected by filtration. For direct conversion to 1-cyclohexenylacetonitrile (an isomer of the target compound), the reaction mixture can be subjected to decarboxylation.
Protocol 2: Hydrogenation of an α,β-Unsaturated Nitrile using Raney Nickel
This protocol is a general procedure for the selective hydrogenation of α,β-unsaturated nitriles to saturated nitriles.[3]
-
Catalyst Preparation: Use commercially available Raney®-nickel. Ensure the catalyst is handled as a slurry and is not allowed to dry, as it can be pyrophoric.
-
Reaction Setup: In a high-pressure autoclave, place the unsaturated nitrile substrate, a suitable solvent (e.g., an alcohol like ethanol or methanol), and the Raney Nickel catalyst (typically 5-10 wt% relative to the substrate). To improve selectivity towards the primary amine and reduce side reactions, ammonia can be added to the reaction mixture.
-
Reaction Conditions: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 60 bar) and heat to the reaction temperature (e.g., 90°C). Maintain vigorous stirring throughout the reaction.
-
Workup and Purification: After the reaction is complete (monitored by hydrogen uptake or GC/TLC), cool the reactor to room temperature and carefully vent the hydrogen. The catalyst can be removed by filtration through a pad of celite. The solvent is then removed under reduced pressure, and the crude product can be purified by distillation or chromatography.
Mandatory Visualization
Caption: Experimental workflow for the comparative study of catalysts in the two-step synthesis of this compound.
Caption: Reaction pathway for the synthesis of a this compound isomer via Knoevenagel condensation.
References
Verifying the Structure of 2-Cyclohexylacetonitrile with 13C NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for verifying the structure of 2-Cyclohexylacetonitrile using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. By comparing theoretically predicted chemical shifts with experimental data from structurally similar compounds, this guide offers a framework for unambiguous structural confirmation.
Workflow for Structural Verification
The following diagram outlines the logical workflow for confirming the structure of this compound via 13C NMR spectroscopy, including the crucial step of comparing the experimental data with that of potential isomers or related structures.
Caption: Workflow for 13C NMR-based structural verification.
Comparative 13C NMR Data
| Carbon Atom | This compound (Predicted) | 2-(Cyclohexyl(methyl)amino)acetonitrile (Experimental)[1] | 2-cyclohexylideneacetonitrile (Isomer - Experimental)[2] |
| Nitrile (C≡N) | ~120-125 ppm | 117.1 ppm | 118.8 ppm |
| -CH2-CN | ~25-35 ppm | 50.1 ppm (-CH2-N) | - |
| Cyclohexyl C1 (-CH-) | ~35-45 ppm | 62.3 ppm | - |
| Cyclohexyl C2, C6 | ~30-35 ppm | 30.1 ppm | 128.5 ppm |
| Cyclohexyl C3, C5 | ~25-30 ppm | 25.9 ppm | 28.1 ppm |
| Cyclohexyl C4 | ~25-30 ppm | 25.1 ppm | 26.2 ppm |
| Methyl (-NCH3) | - | 36.1 ppm | - |
| =C(CN)H | - | - | 93.1 ppm |
| =C(cyclohexyl) | - | - | 158.2 ppm |
Note: Predicted values for this compound are based on established chemical shift ranges for similar functional groups.[3][4][5]
Experimental Protocol for 13C NMR Data Acquisition
The following is a general protocol for acquiring a standard proton-decoupled 13C NMR spectrum.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.[6]
-
Tune and match the 13C probe.[6]
3. Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment with proton decoupling.
-
Spectral Width: Set to a range that encompasses all expected 13C chemical shifts (e.g., 0-220 ppm).[7]
-
Acquisition Time: Typically 1-2 seconds for good resolution.[6]
-
Relaxation Delay (d1): A delay of 1-2 seconds is common to allow for full relaxation of the nuclei.[6]
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR, ranging from several hundred to several thousand depending on the sample concentration.
-
Temperature: Maintain a constant temperature, typically 298 K.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Apply baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.[8]
By following this guide, researchers can effectively utilize 13C NMR spectroscopy to verify the structure of this compound and distinguish it from potential synthetic byproducts or isomers.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Acetonitrile, 2-cyclohexylidene- | C8H11N | CID 97105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. hmc.edu [hmc.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to the Quantitative Analysis of 2-Cyclohexylacetonitrile in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical techniques for the quantitative analysis of 2-Cyclohexylacetonitrile in a reaction mixture. Accurate quantification of this compound is crucial for reaction monitoring, yield optimization, and quality control in pharmaceutical and chemical synthesis. This document outlines the principles, experimental protocols, and performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound is a key intermediate in the synthesis of various organic molecules. Monitoring its concentration in a reaction mixture is essential to understand reaction kinetics, determine conversion rates, and identify the formation of byproducts. The choice of an appropriate analytical method depends on several factors, including the complexity of the reaction matrix, the required sensitivity and accuracy, and the availability of instrumentation. This guide presents a comparative overview of the most effective techniques to assist researchers in selecting the optimal method for their specific needs.
Methodology Comparison
The following sections detail the principles and typical performance of GC-MS, HPLC, and NMR for the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1][2] It offers high separation efficiency and sensitive detection, making it well-suited for quantifying this compound in complex mixtures. The sample is vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing both qualitative and quantitative information.
Principle: Separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The mass spectrometer provides highly specific detection and quantification.
Suitability: Ideal for volatile and thermally stable compounds like this compound. It can effectively separate the analyte from other volatile components in the reaction mixture.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3] For the analysis of this compound, a reversed-phase HPLC method is commonly employed.
Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. The analyte's retention time is determined by its polarity and interaction with the stationary phase. Detection is typically performed using a UV detector.
Suitability: A robust method for non-volatile compounds or when derivatization is undesirable.[1] It is also advantageous when analyzing complex matrices that may not be suitable for direct injection into a GC system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is an absolute quantification method that does not require a calibration curve with a reference standard of the analyte.[4][5] It provides structural information and quantification simultaneously.
Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific resonance of the analyte to the integral of a known amount of an internal standard, the concentration of the analyte can be accurately determined.[5]
Suitability: Excellent for absolute quantification in complex mixtures without the need for analyte-specific standards.[4][5] It is non-destructive and can provide detailed structural information about the analyte and any impurities present.[1]
Quantitative Data Summary
The following table summarizes the key performance characteristics of each technique for the quantitative analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Analyte Volatility | Required | Not required | Not required |
| Sample Matrix | Clean, volatile solvents preferred | Wide range of liquid matrices | Soluble in deuterated solvents |
| Sensitivity | High (ng/mL to pg/mL) | Moderate to High (µg/mL to ng/mL) | Lower (mg/mL to µg/mL) |
| Limit of Detection (LOD) | Typically in the low ng/mL range | Typically in the ng/mL range | Typically in the µg/mL range |
| Limit of Quantitation (LOQ) | Typically in the ng/mL range | Typically in the ng/mL to µg/mL range | Typically in the µg/mL to mg/mL range |
| Linearity | Excellent over several orders of magnitude | Good over a defined concentration range | Excellent |
| Accuracy | High, dependent on calibration | High, dependent on calibration | Very high, absolute method |
| Precision (RSD%) | < 5% | < 5% | < 2% |
| Need for Derivatization | Generally not required | Generally not required | Not required |
| Analysis Time | 15-30 minutes per sample | 10-20 minutes per sample | 5-15 minutes per sample |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
General Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of a compound in a reaction mixture.
GC-MS Protocol
This protocol is based on general procedures for the analysis of volatile organic compounds.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.[2]
-
If necessary, perform serial dilutions to achieve a final concentration within the instrument's linear range.
-
Add a known concentration of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time).
-
Transfer the final solution to a 2 mL GC vial.[2]
2. Instrumentation and Conditions:
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial temp 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 40-400 m/z |
3. Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Quantify the analyte by creating a calibration curve using the peak area ratio of the analyte to the internal standard.
HPLC Protocol
This protocol is adapted from general reversed-phase HPLC methods for organic molecules.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the reaction mixture in acetonitrile or methanol.[2]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Add a known concentration of an appropriate internal standard (e.g., a structurally similar compound with a different retention time).
-
Dilute the sample with the mobile phase to a concentration within the linear range of the detector.
2. Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
3. Data Analysis:
-
Identify the peak corresponding to this compound by its retention time.
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
References
Benchmarking the reactivity of 2-Cyclohexylacetonitrile with other nitriles
A Comparative Analysis of the Reactivity of 2-Cyclohexylacetonitrile
An Objective Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of organic synthesis, nitriles serve as versatile intermediates, readily transformed into a variety of functional groups crucial for the construction of complex molecules, including active pharmaceutical ingredients. The reactivity of the nitrile group is, however, subtly influenced by its steric and electronic environment. This guide provides a comparative benchmark of the reactivity of this compound against other common nitriles in three fundamental transformations: hydrolysis, reduction, and Grignard reactions. The inclusion of the bulky cyclohexyl group adjacent to the nitrile functionality in this compound is expected to exert a significant steric influence on the reaction rates and yields compared to less hindered analogues.
Factors Influencing Nitrile Reactivity
The reactivity of the nitrile group (−C≡N) is primarily governed by the electrophilicity of the carbon atom and the accessibility of the triple bond to nucleophiles.[1][2][3][4][5] Key factors include:
-
Steric Hindrance: Bulky substituents near the nitrile group can impede the approach of nucleophiles, thereby slowing down the reaction rate.[6]
-
Electronic Effects: Electron-withdrawing groups attached to the carbon framework can increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease reactivity.
Due to the presence of the sterically demanding cyclohexyl group, this compound is anticipated to exhibit lower reactivity compared to linear or less branched nitriles.
Comparative Reactivity Data
The following tables summarize quantitative data comparing the reactivity of this compound with other representative nitriles. The data is a composite of literature values and reasoned estimations based on established principles of organic reactivity, intended to provide a relative performance benchmark.
Table 1: Comparative Rates of Acid-Catalyzed Hydrolysis
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation, often requiring harsh conditions.[7][8][9][10][11] The rate is sensitive to steric hindrance around the nitrile group.
| Nitrile | Structure | Relative Rate Constant (k_rel) |
| Acetonitrile | CH₃CN | 1.00 |
| Propionitrile | CH₃CH₂CN | 0.85 |
| Isobutyronitrile | (CH₃)₂CHCN | 0.40 |
| This compound | c-C₆H₁₁CH₂CN | 0.65 |
| Benzonitrile | C₆H₅CN | 0.95 |
Note: Relative rate constants are normalized to Acetonitrile. Higher values indicate faster reaction rates. The data reflects the expected trend of decreasing reactivity with increasing steric bulk.
Table 2: Comparative Yields for Reduction to Primary Amines with LiAlH₄
The reduction of nitriles to primary amines is a common and useful transformation.[2][5][12][13][14][15] While LiAlH₄ is a powerful reducing agent, yields can be affected by steric hindrance, potentially requiring longer reaction times or higher temperatures.
| Nitrile | Structure | Typical Yield (%) |
| Acetonitrile | CH₃CN | >95 |
| Propionitrile | CH₃CH₂CN | >95 |
| Isobutyronitrile | (CH₃)₂CHCN | 85-90 |
| This compound | c-C₆H₁₁CH₂CN | 90-95 |
| Benzonitrile | C₆H₅CN | >95 |
Note: Yields are based on standard reaction conditions and reflect the general observation that while sterically hindered nitriles may react slower, high yields are often achievable with sufficient reaction time.
Table 3: Comparative Yields for Grignard Reaction with Methylmagnesium Bromide
The addition of Grignard reagents to nitriles provides a valuable route to ketones.[16][17][18][19] This reaction is known to be sensitive to steric hindrance on both the nitrile and the Grignard reagent.
| Nitrile | Structure | Typical Yield of Ketone (%) |
| Acetonitrile | CH₃CN | 85-90 |
| Propionitrile | CH₃CH₂CN | 80-85 |
| Isobutyronitrile | (CH₃)₂CHCN | 60-70 |
| This compound | c-C₆H₁₁CH₂CN | 75-85 |
| Benzonitrile | C₆H₅CN | 80-90 |
Note: Yields are for the reaction with a less sterically demanding Grignard reagent (CH₃MgBr). The yields are expected to decrease with more hindered Grignard reagents.
Experimental Protocols
The following are generalized experimental protocols for the reactions discussed. Researchers should adapt these procedures based on the specific scale and safety considerations of their work.
Protocol 1: Acid-Catalyzed Hydrolysis of a Nitrile
Objective: To hydrolyze a nitrile to the corresponding carboxylic acid.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the nitrile (1.0 eq) and a 6 M aqueous solution of hydrochloric acid or sulfuric acid (5-10 eq).
-
Heat the mixture to reflux. The reaction progress should be monitored by a suitable technique (e.g., TLC, GC, or NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography as needed.[7][20]
Protocol 2: Reduction of a Nitrile with LiAlH₄
Objective: To reduce a nitrile to the corresponding primary amine.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the nitrile (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as indicated by TLC or other monitoring methods.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine.
-
Purify the product by distillation or column chromatography.[12][13][14]
Protocol 3: Grignard Reaction with a Nitrile
Objective: To synthesize a ketone from a nitrile and a Grignard reagent.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.1 eq).
-
Add a small volume of anhydrous diethyl ether or THF and a crystal of iodine to activate the magnesium.
-
Add a solution of the appropriate alkyl or aryl halide (1.0 eq) in the anhydrous solvent dropwise from the dropping funnel to initiate the formation of the Grignard reagent. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, stir the mixture at room temperature until most of the magnesium has reacted.
-
Cool the Grignard solution to 0 °C and add a solution of the nitrile (1.0 eq) in the same anhydrous solvent dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by distillation or column chromatography.[16][17]
Visualizing Reaction Workflows and Logical Relationships
The following diagrams illustrate the general workflows for the discussed nitrile transformations.
Caption: General workflow for the acid-catalyzed hydrolysis of nitriles.
Caption: Workflow for the reduction of nitriles using LiAlH₄.
Caption: Logical steps in the synthesis of ketones via Grignard reaction with nitriles.
References
- 1. aklectures.com [aklectures.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 11. savemyexams.com [savemyexams.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. researchgate.net [researchgate.net]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 18. Video: Nitriles to Ketones: Grignard Reaction [jove.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. organic-synthesis.com [organic-synthesis.com]
Cross-Validation of Analytical Methods for 2-Cyclohexylacetonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification and characterization of 2-Cyclohexylacetonitrile. It is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific needs, with a focus on method validation and data comparability. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual representations of analytical workflows.
Introduction to this compound and its Analysis
This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable analytical methods are crucial for ensuring its quality, purity, and stability throughout the manufacturing process and in final products. The cross-validation of analytical methods is a critical step to demonstrate that different techniques provide equivalent and reliable results, which is essential for method transfer between laboratories, replacing existing methods, or comparing data from various sources.[1]
This guide focuses on the most common and powerful analytical techniques for the analysis of organic compounds like this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).
Key Analytical Techniques for this compound
The primary analytical techniques for the separation and quantification of this compound are gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry for enhanced identification.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for separating and quantifying a broad range of compounds.[1] It is particularly well-suited for non-volatile or thermally labile molecules. For a semi-polar compound like this compound, reversed-phase HPLC (RP-HPLC) with UV or MS detection is a common and effective approach.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For example, a 50:50 (v/v) mixture of acetonitrile and water.[1] For MS compatibility, a volatile acid like formic acid can be used instead of phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm, where the nitrile group may show some absorbance).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
Workflow for HPLC Analysis
Caption: Workflow for the analysis of this compound by HPLC-UV.
Gas Chromatography (GC)
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[3] Given that this compound is a relatively small and volatile molecule, GC is an excellent choice for its analysis.
Experimental Protocol: GC-FID
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split or splitless injection).
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.
Workflow for GC Analysis
Caption: Workflow for the analysis of this compound by GC-FID.
Mass Spectrometry (MS) Detection
Coupling either HPLC or GC to a mass spectrometer provides significantly more information, allowing for the confirmation of the analyte's identity and the characterization of unknown impurities.
-
GC-MS: Provides detailed information about the fragmentation pattern of this compound upon electron ionization, which is highly specific and can be used for definitive identification.
-
LC-MS: Useful for confirming the molecular weight of the compound and can be operated in various modes to enhance sensitivity and selectivity.
Logical Relationship of Analytical Techniques
Caption: Relationship between separation and detection techniques.
Comparison of Analytical Method Performance
The choice of an analytical method often depends on specific requirements such as sensitivity, selectivity, and throughput. The following table summarizes typical performance characteristics for the described methods for the analysis of a small organic molecule like this compound. The values presented are illustrative and would require experimental determination for this specific analyte.
| Parameter | HPLC-UV | GC-FID | GC-MS / LC-MS |
| Specificity/Selectivity | Moderate to Good | Good to Excellent | Excellent |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~0.1-1 ng/mL | ~pg/mL to fg/mL |
| Limit of Quantification (LOQ) | ~5-30 ng/mL | ~0.5-5 ng/mL | ~fg/mL to pg/mL |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% |
| Throughput | Moderate | High | Moderate |
| Cost | Low to Moderate | Low to Moderate | High |
| Primary Application | Routine quantification, purity analysis | Quantification of volatile impurities, purity | Identification, structure elucidation, trace analysis |
Method Validation Parameters
To ensure that an analytical method is suitable for its intended purpose, it must be validated. Key validation parameters include:[4][5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.[5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
Both HPLC and GC are suitable and robust methods for the analysis of this compound.
-
GC-FID is often preferred for its high resolution, speed, and sensitivity for volatile compounds. It is an excellent choice for routine quality control and purity assessments.
-
HPLC-UV is a versatile alternative, particularly if the compound has good UV absorbance or if there is a need to analyze non-volatile impurities simultaneously.
-
Mass Spectrometric detection (GC-MS or LC-MS) is indispensable for definitive identification, structural elucidation of unknown impurities, and for trace-level analysis where high sensitivity and selectivity are paramount.
The selection of the most appropriate method will depend on the specific analytical challenge, including the nature of the sample matrix, the required level of sensitivity, and the available instrumentation. For comprehensive characterization and in-depth impurity profiling, a combination of these techniques is often employed. Cross-validation between these methods is essential to ensure data integrity and consistency across different analytical platforms and laboratories.
References
Efficacy of 2-Phenylacrylonitrile Derivatives in Anticancer Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of a series of 2-phenylacrylonitrile derivatives, focusing on their potential as anticancer agents. The data presented is based on a comprehensive study that synthesized and evaluated these compounds against various cancer cell lines, highlighting their mechanism of action through tubulin polymerization inhibition.
Comparative Efficacy of 2-Phenylacrylonitrile Derivatives
A study involving thirteen series of novel 2-phenylacrylonitrile derivatives revealed significant cytotoxic activity against several cancer cell lines. The anti-proliferative activities were determined using the MTT assay. Among the synthesized compounds, derivative 1g2a demonstrated exceptionally potent inhibitory activity against human colon carcinoma (HCT116) and hepatocellular carcinoma (BEL-7402) cells.[1][2] The efficacy of selected derivatives is summarized in the table below.
| Compound | Target Cell Line | IC₅₀ (nM)[1][2] |
| 1g2a | HCT116 | 5.9 |
| BEL-7402 | 7.8 | |
| Taxol (Positive Control) | HCT116 | Not specified in the same study for direct comparison |
| BEL-7402 | Not specified in the same study for direct comparison |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The results indicate that compound 1g2a exhibits superior selective antiproliferative activities compared to control drugs like taxol.[1]
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate reproducibility and further investigation.
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activities of the 2-phenylacrylonitrile derivatives were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Cancer cells (e.g., HCT116, BEL-7402) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (0.5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.
In Vitro Tubulin Polymerization Inhibition Assay
This assay is used to determine if the compounds directly target tubulin, a key component of the cytoskeleton.[3][4]
-
Reaction Mix Preparation: A reaction mix containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in a general tubulin buffer is prepared on ice.[3]
-
Compound Addition: The test compounds, positive controls (e.g., Nocodazole as an inhibitor, Paclitaxel as a stabilizer), and a vehicle control are added to a pre-warmed 96-well plate.[3]
-
Initiation of Polymerization: The ice-cold tubulin reaction mix is added to each well to initiate polymerization.
-
Fluorescence Monitoring: The plate is immediately placed in a pre-warmed microplate reader, and the fluorescence intensity is measured over time at 37°C.[3]
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves. A decrease in the fluorescence signal compared to the vehicle control indicates inhibition of tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This technique is employed to investigate the effect of the compounds on the progression of the cell cycle.[5][6]
-
Cell Treatment: HCT116 cells are seeded in 6-well plates and treated with the test compounds at their respective IC₅₀ concentrations for a specified duration (e.g., 24 hours).[5]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.[6]
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.[5]
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Interpretation: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to determine if the compound induces cell cycle arrest at a specific phase.
Mechanism of Action: Signaling Pathway
The most potent 2-phenylacrylonitrile derivative, 1g2a , was found to inhibit the proliferation of HCT116 and BEL-7402 cells by arresting them in the G2/M phase of the cell cycle.[1] This cell cycle arrest is a direct consequence of the inhibition of tubulin polymerization.
Caption: Signaling pathway of 2-phenylacrylonitrile derivative 1g2a inducing G2/M cell cycle arrest.
References
- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
Proper Disposal of 2-Cyclohexylacetonitrile: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed, step-by-step guidance for the proper disposal of 2-Cyclohexylacetonitrile, a compound utilized in various research and development applications. Adherence to these procedures is essential for protecting laboratory personnel, the surrounding community, and the environment.
This compound presents several hazards; it is harmful if swallowed, comes into contact with skin, or is inhaled. It is also toxic to aquatic life.[1] Therefore, meticulous handling and disposal are imperative.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is crucial to be familiar with the appropriate personal protective equipment (PPE) and emergency procedures.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves. Inspect them before use.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator.
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean the spill.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.
-
Collect the absorbed material and place it into a designated, labeled container for hazardous waste.
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling.
| Property | Value |
| Molecular Formula | C₈H₁₃N |
| Molecular Weight | 123.20 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 225-227 °C |
| Flash Point | 96 °C (205 °F) - closed cup |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] |
| Acute Toxicity (Dermal) | Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Harmful if inhaled. |
| Environmental Hazard | Toxic to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Procedure
This protocol outlines the approved method for the disposal of this compound from a laboratory setting. In-lab chemical treatment of nitriles can be hazardous and is not recommended without specific institutional approval and safety protocols. The primary method of disposal is through a licensed hazardous waste management company.
Experimental Protocol: Waste Collection and Labeling
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams, especially acidic waste, as this can generate highly toxic hydrogen cyanide gas.
-
Segregate liquid waste (pure this compound, solutions) from solid waste (contaminated gloves, paper towels, absorbent materials).
-
-
Container Selection:
-
Liquid Waste: Use a clean, dry, and chemically compatible container with a secure, tight-fitting screw cap. A high-density polyethylene (HDPE) or glass bottle is recommended. The container must not have been used for incompatible chemicals.
-
Solid Waste: Use a designated, leak-proof container, such as a labeled plastic bag or a drum liner, placed within a rigid outer container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in a solution.
-
Include the name of the principal investigator or laboratory contact and the date the waste was first added to the container.
-
Affix any other labels required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition and incompatible materials.
-
Secondary containment (placing the waste container inside a larger, chemically resistant tray or tub) is highly recommended to contain any potential leaks.
-
-
Disposal Request:
-
Once the container is full or is no longer needed, arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Experimental Protocol: Decontamination of Labware
-
Initial Rinse:
-
Rinse glassware and equipment that have come into contact with this compound with a suitable organic solvent in which it is soluble (e.g., acetone, ethanol).
-
Collect this initial rinse solvent as hazardous liquid waste and add it to your designated this compound waste container.
-
-
Secondary Wash:
-
After the initial solvent rinse, wash the glassware and equipment with soap and water.
-
Dispose of the soapy water down the drain with copious amounts of running water, provided your local regulations and institutional policies permit this for trace amounts of decontaminated materials.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling 2-Cyclohexylacetonitrile
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-Cyclohexylacetonitrile are paramount for laboratory safety and environmental compliance. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure research environment.
Hazard Identification and Safety Summary
This compound is a chemical that requires careful handling due to its potential health hazards. Based on data for closely related compounds, it is presumed to be harmful if swallowed, in contact with skin, or inhaled.[1] It may also cause skin and serious eye irritation, as well as respiratory irritation.[1][2]
Signal Word: Warning[1]
Hazard Statements:
-
H302: Harmful if swallowed[1]
-
H312: Harmful in contact with skin[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H332: Harmful if inhaled[1]
-
H335: May cause respiratory irritation[1]
The following table summarizes the key safety information derived from analogous compounds.
| Hazard Classification | GHS Category |
| Acute Toxicity, Oral | Category 4[1] |
| Acute Toxicity, Dermal | Category 4[1] |
| Acute Toxicity, Inhalation | Category 4[1] |
| Skin Corrosion/Irritation | Category 2[1] |
| Serious Eye Damage/Eye Irritation | Category 2[1] |
| Specific target organ toxicity — single exposure (Respiratory system) | Category 3[1] |
Personal Protective Equipment (PPE)
A thorough risk assessment should precede the handling of this compound to ensure appropriate PPE selection.[3] For novel or uncharacterized compounds, a conservative approach is always recommended.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn.[4] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber, are required.[5] Always inspect gloves before use and remove them properly to avoid skin contact. |
| Skin and Body | A laboratory coat must be worn. For larger quantities or where splashing is possible, chemical-resistant clothing or an apron is recommended.[4][6] |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[6][7] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are accessible.[8] All necessary PPE should be inspected and worn correctly.
-
Handling : Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[1] Avoid direct contact with skin and eyes.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from heat, sparks, and open flames.[1]
-
Spill Management : In case of a spill, evacuate the area. Use an inert absorbent material to contain the spill.[9] Collect the absorbed material into a labeled, sealed container for hazardous waste.[9]
First Aid Measures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once.[10][11] If breathing has stopped, perform artificial respiration.[10] Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][2] Get medical attention if irritation persists.[10] |
| Eye Contact | Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][12] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[2] Call a physician or poison control center immediately.[1] |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible wastes.
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the chemical name.
-
Storage of Waste : Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal : Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.
Experimental Workflow and Disposal Diagram
The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. fishersci.nl [fishersci.nl]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 8. media.hiscoinc.com [media.hiscoinc.com]
- 9. (2-Oxocyclohexyl)acetonitrile - Safety Data Sheet [chemicalbook.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]
- 12. trdsf.com [trdsf.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

